12-Tridecynoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tridec-12-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h1H,3-12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIFJCZFXIICIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364475 | |
| Record name | 12-Tridecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14502-46-6 | |
| Record name | 12-Tridecynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14502-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Tridecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
12-Tridecynoic Acid: A Technical Guide for Probing Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Tridecynoic acid (12-TDYA) is a valuable chemical probe for the investigation of fatty acid metabolism. As a synthetic analog of natural fatty acids, its unique terminal alkyne group allows for powerful applications in metabolic labeling and visualization. This guide provides an in-depth overview of the use of 12-TDYA, including its mechanism of action, detailed experimental protocols, and data interpretation strategies. The terminal alkyne handle enables the use of bioorthogonal chemistry, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," for the attachment of reporter molecules such as fluorophores or biotin. This allows for the sensitive and specific detection of fatty acid uptake, incorporation into complex lipids, and protein acylation.
Core Concepts and Mechanism of Action
12-TDYA acts as a surrogate for endogenous fatty acids, entering cellular metabolic pathways. It is recognized and activated by acyl-CoA synthetases (ACS), which convert it into 12-tridecynoyl-CoA.[1] This activated form can then be utilized in various metabolic processes:
-
Incorporation into Lipids: 12-tridecynoyl-CoA can be esterified into complex lipids, such as phospholipids, triglycerides, and cholesterol esters, allowing for the study of lipid synthesis and trafficking.
-
Protein Acylation: The fatty acyl chain can be covalently attached to proteins, a post-translational modification known as protein acylation (e.g., S-palmitoylation or N-myristoylation). This allows for the identification and characterization of acylated proteins and the enzymes that catalyze these modifications.[2][3][4]
The presence of the terminal alkyne does not significantly alter the biochemical behavior of the fatty acid in many cellular systems, yet it provides a specific chemical handle for subsequent detection that is absent in naturally occurring molecules.
Data Presentation: Quantitative Analysis of 12-TDYA Incorporation
Quantitative analysis of 12-TDYA incorporation is crucial for understanding the dynamics of fatty acid metabolism. Mass spectrometry-based proteomics and lipidomics are the primary methods for obtaining such data. Below are example tables that can be populated with data from such experiments.
Table 1: Quantitative Proteomic Analysis of Protein Acylation with 12-TDYA
This table is designed to summarize results from a quantitative proteomics experiment, such as one using stable isotope labeling with amino acids in cell culture (SILAC) or label-free quantification, to identify and quantify proteins acylated with 12-TDYA.
| Protein ID (UniProt) | Gene Name | Fold Change (Treated/Control) | p-value | Function |
| Example: P62805 | SRC | 3.5 | 0.001 | Proto-oncogene tyrosine-protein kinase |
| Example: P04637 | TP53 | 1.2 | 0.045 | Cellular tumor antigen p53 |
| ... | ... | ... | ... | ... |
Table 2: Quantitative Lipidomic Analysis of 12-TDYA Incorporation into Lipid Species
This table is intended to display data from a lipidomics analysis, quantifying the incorporation of 12-TDYA into various lipid classes.
| Lipid Class | Specific Lipid Species (e.g., with 12-TDYA) | Relative Abundance (%) | Fold Change (Treated/Control) |
| Phosphatidylcholine (PC) | PC(16:0/13:1-alkyne) | 25.3 | 5.2 |
| Phosphatidylethanolamine (PE) | PE(18:1/13:1-alkyne) | 15.8 | 4.1 |
| Triglyceride (TG) | TG(16:0/18:1/13:1-alkyne) | 40.1 | 8.7 |
| ... | ... | ... | ... |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing 12-TDYA. These protocols are based on established methods for similar fatty acid analogs and can be optimized for specific cell types and experimental goals.
Protocol 1: Metabolic Labeling of Cultured Cells with 12-TDYA
This protocol describes the incubation of cultured cells with 12-TDYA to allow for its metabolic incorporation.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, Jurkat, COS-7)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (12-TDYA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 6-well plate, 10 cm dish) and grow to the desired confluency (typically 70-90%).
-
Prepare 12-TDYA Stock Solution: Dissolve 12-TDYA in DMSO to create a 10-50 mM stock solution. Store at -20°C.
-
Metabolic Labeling: a. Aspirate the complete medium from the cells and wash once with warm PBS. b. Add serum-free medium to the cells. c. Add the 12-TDYA stock solution to the medium to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line. d. Incubate the cells for 4-16 hours at 37°C in a CO2 incubator.
-
Cell Lysis: a. After incubation, aspirate the medium and wash the cells twice with cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. c. Collect the cell lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream applications such as click chemistry.
Protocol 2: Click Chemistry Reaction for Biotin Tagging of 12-TDYA-labeled Proteins
This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne group of incorporated 12-TDYA.
Materials:
-
12-TDYA-labeled cell lysate (from Protocol 1)
-
Azide-PEG3-Biotin
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Click Chemistry Reagents:
-
Azide-PEG3-Biotin: 10 mM in DMSO
-
TCEP: 50 mM in water (prepare fresh)
-
TBTA: 10 mM in DMSO
-
CuSO₄: 50 mM in water (prepare fresh)
-
-
Set up the Click Reaction: In a microcentrifuge tube, combine the following in order:
-
100-200 µg of 12-TDYA-labeled protein lysate
-
Add lysis buffer to a final volume of 50 µL
-
1 µL of 10 mM Azide-PEG3-Biotin (final concentration 200 µM)
-
1 µL of 50 mM TCEP (final concentration 1 mM)
-
3 µL of 10 mM TBTA (final concentration 600 µM)
-
1 µL of 50 mM CuSO₄ (final concentration 1 mM)
-
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour.
-
Sample Preparation for Analysis:
-
Precipitate the protein by adding 4 volumes of ice-cold acetone and incubating at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully remove the supernatant and wash the pellet with ice-cold methanol.
-
Air-dry the pellet and resuspend in SDS-PAGE loading buffer.
-
-
Analysis: The biotinylated proteins can now be analyzed by SDS-PAGE and Western blotting using streptavidin-HRP.
Protocol 3: Enrichment of 12-TDYA-labeled Proteins using Streptavidin Beads
This protocol describes the affinity purification of biotin-tagged, 12-TDYA-labeled proteins for identification by mass spectrometry.
Materials:
-
Biotin-tagged protein sample (from Protocol 2)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
Procedure:
-
Bead Preparation: Wash the streptavidin-agarose beads three times with lysis buffer.
-
Protein Binding: Add the biotin-tagged protein lysate to the washed beads and incubate for 2 hours at room temperature with gentle rotation.
-
Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads sequentially with a series of stringent wash buffers to remove non-specifically bound proteins. A typical wash series might include:
- Lysis buffer with 1% SDS
- Lysis buffer with 4 M urea
- Lysis buffer
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer for 5-10 minutes.
-
Downstream Analysis: The eluted proteins can be separated by SDS-PAGE and identified by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows described in this guide.
Caption: Metabolic fate of this compound within the cell.
Caption: Experimental workflow for studying protein acylation with 12-TDYA.
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Tracing fatty acid metabolism by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery - Chemical Science (RSC Publishing) [pubs.rsc.org]
Investigating Protein Acylation with 12-Tridecynoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs a vast array of cellular processes. This modification significantly influences protein localization, stability, and interaction with other molecules, thereby playing a pivotal role in cellular signaling and function. The dynamic nature of protein acylation makes it a key regulatory mechanism in pathways implicated in numerous diseases, including cancer and neurodegenerative disorders.
This technical guide provides a comprehensive overview of the use of 12-Tridecynoic acid (12-TDA), a powerful chemical reporter, for the investigation of protein acylation. 12-TDA is a fatty acid analog containing a terminal alkyne group, a bioorthogonal handle that allows for the detection and identification of acylated proteins through a highly specific chemical reaction known as "click chemistry." This guide details the experimental workflow, from metabolic labeling of cells to the quantitative analysis of acylated proteins, and explores the application of this technique in dissecting critical signaling pathways.
The Principle of Metabolic Labeling with this compound
Metabolic labeling with 12-TDA leverages the cell's natural metabolic pathways. Cells are incubated with 12-TDA, which is recognized by cellular enzymes and incorporated into proteins in place of their natural fatty acid counterparts. The key feature of 12-TDA is its terminal alkyne group. This alkyne serves as a bioorthogonal chemical handle, meaning it is chemically inert within the biological system but can be specifically reacted with a complementary azide-containing molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as click chemistry. This allows for the attachment of various reporter tags, such as fluorophores for visualization or biotin for affinity purification and identification by mass spectrometry.
Experimental Workflow
The investigation of protein acylation using 12-TDA follows a multi-step workflow. The following diagram illustrates the key stages of the process.
Experimental Protocols
Detailed methodologies are crucial for the successful application of 12-TDA in studying protein acylation. The following protocols are based on established methods for similar alkyne-functionalized fatty acids and can be adapted for use with 12-TDA.
Protocol 1: Metabolic Labeling of Cultured Cells with 12-TDA
This protocol describes the incorporation of 12-TDA into cellular proteins.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (12-TDA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by diluting the 12-TDA stock solution into fresh, pre-warmed complete cell culture medium to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line.
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
-
Add the 12-TDA-containing labeling medium to the cells.
-
Incubate the cells for 4-16 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal labeling time may vary depending on the cell type and the turnover rate of the acylated proteins of interest.
-
After incubation, harvest the cells by scraping or trypsinization.
-
Wash the cell pellet twice with cold PBS to remove any unincorporated 12-TDA.
-
The cell pellet can be stored at -80°C for later use or processed immediately for cell lysis.
Protocol 2: Cell Lysis and Protein Quantification
This protocol details the preparation of cell lysates for subsequent analysis.
Materials:
-
12-TDA labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit or similar
Procedure:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (soluble protein fraction) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay, such as the BCA assay, according to the manufacturer's instructions.
Protocol 3: Click Chemistry Reaction for Biotin Tagging
This protocol describes the covalent attachment of a biotin tag to the alkyne-labeled proteins.
Materials:
-
12-TDA labeled protein lysate (1-5 mg/mL)
-
Azide-PEG3-Biotin stock solution (e.g., 10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (2 mM in DMSO/t-butanol)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
Procedure:
-
In a microcentrifuge tube, add a specific amount of protein lysate (e.g., 50 µL of 1 mg/mL lysate).
-
Prepare a click chemistry master mix. For each sample, combine the following in order:
-
1 µL of 10 mM Azide-PEG3-Biotin
-
1 µL of 50 mM TCEP
-
2.5 µL of 2 mM TBTA
-
1 µL of 50 mM CuSO₄
-
Note: It is recommended to prepare a master mix for multiple samples to ensure consistency.
-
-
Add 5.5 µL of the click chemistry master mix to each protein sample.
-
Vortex the reaction mixture gently.
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
The biotinylated proteins are now ready for enrichment.
Protocol 4: Enrichment of Biotinylated Proteins
This protocol describes the affinity purification of biotin-tagged proteins using streptavidin beads.
Materials:
-
Biotinylated protein lysate
-
Streptavidin-agarose beads
-
Wash buffer (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., 2X SDS-PAGE sample buffer with β-mercaptoethanol)
Procedure:
-
Equilibrate the streptavidin-agarose beads by washing them three times with wash buffer.
-
Add the equilibrated streptavidin beads to the biotinylated protein lysate.
-
Incubate the mixture for 1-2 hours at room temperature with gentle rotation to allow for binding.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively (e.g., 3-5 times) with wash buffer to remove non-specifically bound proteins.
-
To elute the bound proteins, add elution buffer to the beads and heat at 95°C for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant containing the enriched acylated proteins.
Protocol 5: Mass Spectrometry Analysis
The enriched proteins can be resolved by SDS-PAGE followed by in-gel digestion or subjected to in-solution digestion before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data is then analyzed using proteomics software to identify and quantify the acylated proteins.
Data Presentation: Quantitative Analysis of Protein Acylation
Quantitative proteomics approaches, such as stable isotope labeling by amino acids in cell culture (SILAC) or tandem mass tagging (TMT), can be combined with 12-TDA labeling to determine changes in protein acylation under different experimental conditions. The data is typically presented in tables that include protein identifiers, quantification values (e.g., ratios or fold changes), and statistical significance.
Below is a template table illustrating how quantitative data from a 12-TDA labeling experiment could be presented. This example is based on data from studies using similar alkyne-labeled fatty acids.
Table 1: Quantitative Proteomic Analysis of Acylated Proteins Identified by 12-TDA Labeling
| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Sequence | Fold Change (Treatment/Control) | p-value |
| P01112 | HRAS | GTPase HRas | ... | 2.5 | 0.001 |
| P63000 | GNAI1 | Guanine nucleotide-binding protein G(i) subunit alpha-1 | ... | 1.8 | 0.015 |
| Q08380 | WNT5A | Wnt-5a | ... | 3.1 | 0.0005 |
| P06241 | LCK | Tyrosine-protein kinase Lck | ... | -1.7 | 0.023 |
| ... | ... | ... | ... | ... | ... |
This table is a representative example and does not contain actual experimental data.
Application in Signaling Pathway Investigation
Protein acylation is a key regulatory mechanism in numerous signaling pathways. The use of 12-TDA provides a powerful tool to identify novel acylated proteins within these pathways and to study the dynamics of their modification.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in various cancers. Several key proteins in the Wnt pathway, including Wnt ligands themselves, are known to be acylated, which is essential for their secretion and function.
Investigating the Wnt pathway with 12-TDA could identify novel acylated components of this pathway, providing new insights into its regulation and potential therapeutic targets.
Ras Signaling Pathway
The Ras family of small GTPases are critical signaling hubs that regulate cell proliferation, differentiation, and survival. The localization of Ras proteins to the plasma membrane, which is essential for their function, is dependent on their acylation.
By using 12-TDA, researchers can profile the acylation status of Ras and other proteins in this pathway in response to various stimuli or in different disease states, potentially revealing novel regulatory mechanisms.
Conclusion
The use of this compound as a chemical reporter for protein acylation offers a powerful and versatile approach to study this critical post-translational modification. The combination of metabolic labeling, click chemistry, and modern proteomics techniques enables the identification and quantification of acylated proteins on a proteome-wide scale. This technical guide provides a framework for researchers to apply this methodology to investigate the role of protein acylation in a wide range of biological processes and disease states, ultimately paving the way for the discovery of new therapeutic targets and strategies.
Navigating the Cellular Maze: A Technical Guide to the Solubility and Stability of 12-Tridecynoic Acid in Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Tridecynoic acid, a terminal alkyne-containing fatty acid, has emerged as a valuable tool in biomedical research, particularly in the fields of chemical biology and drug development. Its unique alkyne handle allows for bioorthogonal ligation reactions, enabling the visualization and tracking of lipid metabolism and protein lipidation in living cells. However, the effective application of this compound in cell-based assays is critically dependent on its proper handling, specifically concerning its solubility and stability in aqueous culture media. This in-depth technical guide provides a comprehensive overview of these crucial parameters, offering researchers the necessary data and protocols to ensure reliable and reproducible experimental outcomes.
Core Concepts: Solubility and Stability Challenges
Long-chain fatty acids, including this compound, inherently exhibit poor solubility in aqueous environments due to their hydrophobic nature. This poses a significant challenge for their uniform delivery to cells in culture. Furthermore, the unsaturated nature of this compound, conferred by its triple bond, renders it susceptible to degradation under standard culture conditions, potentially impacting its biological activity and leading to inconsistent results.
Quantitative Data Summary
| Parameter | Value/Observation | Source/Basis for Estimation |
| Chemical Formula | C₁₃H₂₂O₂ | PubChem |
| Molecular Weight | 210.31 g/mol | PubChem |
| Calculated LogP | 4.4 | PubChem |
| Estimated Aqueous Solubility (pH 7.4, 37°C) | Very low (<1 µM) | Extrapolated from data on similar long-chain fatty acids. |
| Recommended Solvent for Stock Solution | Ethanol, DMSO | General laboratory practice for dissolving fatty acids. |
| Carrier for Culture Media | Fatty Acid-Free Bovine Serum Albumin (BSA) | Standard protocol for delivering fatty acids to cells. |
| Susceptibility to Degradation | Potential for oxidation at the alkyne group and β-oxidation by cells. | General knowledge of alkyne chemistry and fatty acid metabolism. |
| Optimal BSA:Fatty Acid Molar Ratio | Recommended starting point: 3:1 to 6:1 | Based on protocols for other long-chain fatty acids to ensure solubilization and minimize toxicity.[1] |
Experimental Protocols
To ensure the effective and consistent use of this compound in cell culture experiments, the following detailed protocols are provided.
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound (solid)
-
Ethanol (anhydrous, sterile) or Dimethyl sulfoxide (DMSO, sterile)
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Aseptically weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of sterile ethanol or DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.103 mg of this compound in 1 mL of solvent.
-
Vortex the solution thoroughly until the fatty acid is completely dissolved. Gentle warming (e.g., 37°C) may be applied to facilitate dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of this compound-BSA Complex for Cell Culture
Materials:
-
10 mM stock solution of this compound (from Protocol 1)
-
Fatty Acid-Free Bovine Serum Albumin (BSA) solution (e.g., 10% w/v in sterile PBS or culture medium)
-
Sterile culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes (15 mL or 50 mL)
-
Water bath or incubator at 37°C
Procedure:
-
In a sterile conical tube, warm the required volume of fatty acid-free BSA solution to 37°C.
-
Slowly add the desired volume of the 10 mM this compound stock solution to the pre-warmed BSA solution while gently vortexing. A common starting molar ratio of BSA to fatty acid is 3:1 to 6:1. For example, to prepare a 100 µM this compound solution with a 5:1 BSA molar ratio, you would add 10 µL of the 10 mM stock to 1 mL of a solution containing approximately 33 mg/mL (0.5 mM) BSA.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the complex to form.
-
Sterile-filter the this compound-BSA complex solution through a 0.22 µm filter.
-
This complex solution can now be used to supplement your cell culture medium to the desired final concentration of this compound.
-
Control: Prepare a vehicle control by adding the same volume of the solvent (ethanol or DMSO) used for the stock solution to an equivalent amount of BSA solution.
Mandatory Visualizations
Diagram 1: Workflow for Preparing this compound for Cell Culture
Caption: Workflow for preparing this compound for cell culture.
Diagram 2: Potential Metabolic Fate and Signaling of this compound
Caption: Potential metabolic fate and signaling of this compound.
Discussion and Best Practices
-
Solubility is Key: The primary obstacle in using this compound is its poor aqueous solubility. The use of an organic solvent to create a concentrated stock solution followed by complexation with fatty acid-free BSA is the most reliable method to ensure its delivery to cells in a bioavailable form. Direct addition of the fatty acid to culture media will result in the formation of micelles and an uneven distribution, leading to high variability in experimental results.
-
The Importance of BSA: Bovine Serum Albumin acts as a carrier protein, mimicking the physiological transport of fatty acids in the bloodstream. It is crucial to use fatty acid-free BSA to avoid the introduction of confounding lipids into the experimental system. The molar ratio of BSA to this compound can influence its availability and potential toxicity; therefore, it is recommended to optimize this ratio for each cell type and experimental condition. A higher BSA to fatty acid ratio generally reduces the concentration of free, unbound fatty acid, which can be cytotoxic.[1]
-
Stability Considerations: The terminal alkyne group in this compound is relatively stable under normal cell culture conditions. However, like other unsaturated fatty acids, it can be susceptible to oxidation over extended periods, especially in the presence of reactive oxygen species. It is recommended to prepare fresh this compound-BSA complexes for each experiment and to minimize the exposure of stock solutions to light and air. From a biological standpoint, once inside the cell, this compound will be metabolized. It can be incorporated into various lipid species or undergo β-oxidation. The rate of its metabolism will be cell-type dependent.
-
Cellular Effects and Signaling: While the primary use of this compound is as a metabolic probe, it is important to recognize that it can also exert biological effects. Studies with similar fatty acids have shown that they can influence a variety of cellular processes. For instance, a related compound, 12-methyltetradecanoic acid, has been shown to inhibit the proliferation of cancer cells and induce apoptosis, potentially through the inhibition of 5-lipoxygenase.[2] It is therefore crucial to include appropriate controls to distinguish the effects of the fatty acid itself from the processes being studied with its alkyne tag.
Conclusion
The successful application of this compound in cell culture hinges on a thorough understanding and careful management of its solubility and stability. By employing the protocols and best practices outlined in this guide, researchers can ensure the consistent and effective delivery of this powerful chemical tool to cells, thereby enhancing the reliability and reproducibility of their findings in the dynamic field of cellular metabolism and drug discovery.
References
- 1. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Unseen: A Technical Guide to the Potential Off-Target Effects of 12-Tridecynoic Acid in Cellular Systems
For Immediate Release
[City, State] – 12-Tridecynoic acid (12-TDA), a valuable tool for researchers studying fatty acid metabolism and protein acylation, may not be as inert as once thought. A comprehensive review of available literature suggests that this alkyne-tagged fatty acid analog, while instrumental in metabolic labeling studies, can induce a range of off-target effects, influencing cellular processes beyond its intended applications. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the potential unintended consequences of using 12-TDA, providing a critical perspective for experimental design and data interpretation.
While direct, quantitative data on the specific off-target effects of 12-TDA remains limited, a careful analysis of studies involving similar fatty acid analogs and metabolic labeling techniques reveals potential areas of concern. These include cellular toxicity, perturbations in lipid metabolism, and alterations in cellular signaling pathways.
Quantitative Analysis of Fatty Acid Analog-Induced Cellular Perturbations
To provide a clearer understanding of the potential dose-dependent effects of fatty acid analogs, the following table summarizes quantitative data from studies on related compounds. It is important to note that these values are not specific to 12-TDA but offer a valuable reference point for its potential biological activity.
| Compound | Cell Line | Parameter | Concentration | Effect |
| 12-Methyltetradecanoic acid (12-MTA) | Various Cancer Cell Lines | IC50 (Proliferation) | 17.99 - 35.44 µg/mL | Inhibition of cell proliferation[1] |
| 12-Methyltetradecanoic acid (12-MTA) | PC3 | Caspase-3 Activity | 50 µg/mL | 4-7 fold increase |
| 12-Methyltetradecanoic acid (12-MTA) | PC3 | 5-HETE Production | 25 µg/mL | 45% reduction[1] |
| Palmitic Acid (PA) | Insulin-producing RINm5F cells | DNA Fragmentation | Not specified | Increased DNA fragmentation[2] |
| Linoleic Acid (LA) | Insulin-producing RINm5F cells | Loss of Membrane Integrity | Not specified | Increased loss of membrane integrity[2] |
Delving into the Mechanisms: Potential Off-Target Pathways
The introduction of an alkyne group and the specific chain length of 12-TDA can lead to its interaction with various cellular components and pathways, resulting in unintended consequences.
Perturbation of Lipid Metabolism
As an analog of a naturally occurring fatty acid, 12-TDA is anticipated to be incorporated into cellular metabolic pathways. Studies on other alkyne-tagged fatty acids have demonstrated their ability to be metabolized through processes like β-oxidation.[3][4] This metabolic processing can lead to the formation of novel metabolites that may have their own biological activities, potentially interfering with normal lipid homeostasis.
The workflow for tracing fatty acid metabolism using alkyne lipids is depicted below:
Alterations in Protein Acylation
While the primary application of 12-TDA is to label acylated proteins, the presence of the alkyne tag may alter the substrate specificity of acyltransferases or lead to the acylation of non-native protein targets. This "off-target" acylation could modulate protein function, localization, and stability in unintended ways.
Induction of Cellular Stress and Toxicity
The introduction of any unnatural molecule can induce a cellular stress response. While direct evidence for 12-TDA is lacking, studies on other fatty acid analogs have demonstrated cytotoxic effects, including apoptosis and loss of membrane integrity.[1][2] The mechanisms underlying this toxicity could be multifactorial, involving oxidative stress, disruption of membrane properties, or the generation of toxic metabolites.
The logical relationship between 12-TDA treatment and potential cellular stress is outlined below:
Experimental Protocols for Investigating Off-Target Effects
To rigorously assess the potential off-target effects of 12-TDA, a multi-pronged experimental approach is recommended.
Cell Viability and Cytotoxicity Assays
-
MTT/XTT Assay: To quantify changes in cell viability and metabolic activity.
-
Protocol: Seed cells in a 96-well plate at a desired density. After 24 hours, treat with a range of 12-TDA concentrations for various time points (e.g., 24, 48, 72 hours). Add MTT or XTT reagent and incubate according to the manufacturer's instructions. Measure absorbance to determine cell viability relative to an untreated control.
-
-
Apoptosis Assays (Annexin V/Propidium Iodide Staining): To detect and quantify apoptotic and necrotic cells.
-
Protocol: Treat cells with 12-TDA as described above. Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Proteomic and Lipidomic Analyses
-
Global Proteomics (e.g., TMT or Label-Free Quantification): To identify and quantify changes in the cellular proteome following 12-TDA treatment.
-
Protocol: Treat cells with 12-TDA at a non-toxic concentration for a defined period. Lyse the cells and digest the proteins into peptides. Label the peptides with Tandem Mass Tags (TMT) or prepare for label-free analysis. Analyze the samples by LC-MS/MS and use bioinformatics tools to identify and quantify differentially expressed proteins.
-
-
Lipidomics Analysis: To profile changes in the cellular lipidome.
-
Protocol: Treat cells with 12-TDA. Extract lipids from the cells using a suitable solvent system (e.g., Bligh-Dyer or MTBE). Analyze the lipid extracts by LC-MS/MS to identify and quantify changes in different lipid species.
-
The general workflow for a proteomics experiment to identify off-target effects is as follows:
Conclusion and Future Directions
While this compound remains a powerful tool for studying lipid metabolism, researchers must be cognizant of its potential to induce off-target effects. The absence of direct and comprehensive studies on 12-TDA necessitates a cautious and critical approach to experimental design and data interpretation. Future research should focus on systematically characterizing the metabolic fate of 12-TDA, its impact on the cellular proteome and lipidome at various concentrations and time points, and its potential to induce cellular stress and toxicity. Such studies will be invaluable in refining the use of this and other alkyne-tagged fatty acids, ensuring the accuracy and reliability of future research in this critical field. By acknowledging and investigating these potential off-target effects, the scientific community can continue to leverage the power of metabolic labeling while minimizing the risk of misinterpreting experimental outcomes.
References
- 1. Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid-induced toxicity and neutral lipid accumulation in insulin-producing RINm5F cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of 12-Tridecynoic Acid: A Technical Guide to Unveiling Novel Protein Acylation
For Researchers, Scientists, and Drug Development Professionals
The study of protein post-translational modifications (PTMs) is a cornerstone of modern cell biology and drug discovery. Among these, protein acylation—the attachment of fatty acids to protein substrates—plays a critical role in regulating protein localization, stability, and function. The discovery of novel protein acylations has been significantly advanced by the development of chemical reporter strategies. This technical guide provides an in-depth overview of the use of 12-Tridecynoic acid (12-TDA), an alkynyl-tagged myristic acid analog, for the discovery and characterization of new protein modifications.
Introduction to Protein Acylation and Chemical Reporters
Protein acylation involves the covalent attachment of various fatty acids to specific amino acid residues of a protein. A key example is N-myristoylation, the attachment of a 14-carbon saturated fatty acid, myristate, to an N-terminal glycine residue. This modification is catalyzed by N-myristoyltransferase (NMT) and is crucial for a wide array of cellular processes, including signal transduction and membrane targeting.[1]
Traditional methods for studying protein acylation, such as radioactive labeling, present significant safety and disposal challenges. The advent of bioorthogonal chemistry has revolutionized this field. Chemical reporters, such as this compound (12-TDA), are fatty acid analogs that contain a bioorthogonal handle—in this case, a terminal alkyne group.[2][3] These reporters are fed to cells and are metabolically incorporated into proteins by the cell's own enzymatic machinery. The alkyne handle then allows for the selective chemical ligation, via "click chemistry," to a reporter tag, such as biotin for enrichment or a fluorophore for visualization.[4][5]
Experimental Workflow for Discovering Novel Acylated Proteins using 12-TDA
The overall workflow for identifying novel acylated proteins using 12-TDA involves several key stages: metabolic labeling, cell lysis, click chemistry, enrichment of labeled proteins, and identification by mass spectrometry.
References
- 1. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Click Chemistry – Med Chem 101 [medchem101.com]
Preliminary Studies on 12-Tridecynoic Acid and its Analogs in Specific Cell Lines: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific preliminary studies on 12-Tridecynoic acid in cell lines are not publicly available. This technical guide provides an in-depth overview of the current understanding of a closely related class of compounds, the 2-alkynoic fatty acids, to offer insights into the potential mechanisms and effects of this compound. The information presented herein is based on studies of analogs such as 2-octadecynoic acid (2-ODA) and 2-hexadecynoic acid (2-HDA).
Introduction: The Therapeutic Potential of Alkynoic Fatty Acids
Fatty acid metabolism is a critical pathway for cancer cell proliferation and survival, making it a promising target for novel anti-cancer therapies. Alterations in fatty acid synthesis and utilization are now recognized as a hallmark of many cancers. Alkynoic fatty acids, characterized by the presence of a carbon-carbon triple bond, represent an emerging class of molecules with potential antineoplastic properties. These compounds are synthetic fatty acid analogs that can interfere with various metabolic and signaling pathways within cancer cells. This whitepaper will synthesize the available preliminary data on the effects of 2-alkynoic fatty acids on specific cell lines, providing a foundational understanding for researchers interested in this class of compounds, including the less-studied this compound.
Quantitative Data on the Cytotoxicity of 2-Alkynoic Fatty Acids
While specific IC50 values for this compound are not available, studies on related 2-alkynoic fatty acids provide preliminary evidence of their cytotoxic effects in cancer cell lines.
| Compound | Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| 2-Octadecynoic acid (2-ODA) | SH-SY5Y (Neuroblastoma) | LDH Release | Not Specified | Data Not Available | [1] |
| 2-Hexadecynoic acid (2-HDA) | Not Specified | Not Specified | Not Specified | Data Not Available | [1] |
Note: The available literature indicates antineoplastic activity but does not provide specific IC50 values in a tabular format. Further research is required to quantify the cytotoxic potency of these compounds.
Experimental Protocols
To facilitate further research in this area, this section outlines the detailed methodologies for key experiments relevant to the study of alkynoic fatty acids.
Cell Culture
-
Cell Line: SH-SY5Y (human neuroblastoma cell line) is a relevant model based on existing literature on 2-alkynoic fatty acids.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2. The medium should be changed every 2-3 days, and cells should be passaged upon reaching 80-90% confluency.
Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Release Assay
This assay is used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.
-
Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., 2-octadecynoic acid) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., lysis buffer provided with the assay kit).
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Measurement: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and NAD+) to each well and incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in cellular signaling pathways.
-
Cell Lysis: After treatment with the alkynoic fatty acid, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., FASN, p-AMPK, total AMPK, p-mTOR, total mTOR, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for 2-alkynoic fatty acids appears to be the inhibition of fatty acid biosynthesis.[1] This can have downstream effects on various signaling pathways crucial for cancer cell survival and proliferation.
Fatty Acid Biosynthesis Inhibition
Alkynoic fatty acids can act as inhibitors of key enzymes in the fatty acid synthesis pathway, such as fatty acid synthase (FASN).[2]
Caption: Inhibition of Fatty Acid Synthase (FASN) by this compound Analogs.
Downstream Signaling Consequences of FASN Inhibition
The inhibition of FASN can lead to cellular stress and the activation of signaling pathways that regulate cell growth and survival, such as the AMPK/mTOR pathway.[3]
Caption: Proposed Signaling Cascade Following FASN Inhibition by Alkynoic Fatty Acids.
Experimental Workflow for Investigating this compound
The following workflow is proposed for the preliminary investigation of this compound in a specific cancer cell line.
Caption: Proposed Experimental Workflow for this compound Studies.
Conclusion and Future Directions
The preliminary evidence from studies on 2-alkynoic fatty acids suggests that this class of compounds, likely including this compound, holds promise as potential anticancer agents. The primary mechanism of action appears to be the inhibition of fatty acid biosynthesis, which can trigger downstream signaling events leading to cell cycle arrest and cell death.
Future research should focus on:
-
Synthesizing and purifying this compound for in-depth biological evaluation.
-
Determining the IC50 values of this compound in a panel of cancer cell lines to assess its potency and selectivity.
-
Elucidating the precise molecular targets of this compound within the fatty acid synthesis pathway.
-
Investigating the detailed signaling pathways modulated by this compound to understand its full mechanism of action.
-
Conducting in vivo studies in animal models to evaluate the therapeutic efficacy and safety of this compound.
This whitepaper serves as a foundational guide for researchers venturing into the study of this compound and other alkynoic fatty acids as potential cancer therapeutics. The provided protocols and conceptual frameworks are intended to facilitate the design and execution of rigorous preclinical investigations.
References
Methodological & Application
Metabolic Labeling of Proteins with 12-Tridecynoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Metabolic labeling with bioorthogonal chemical reporters is a powerful technique for the investigation of dynamic cellular processes. 12-Tridecynoic acid (12-TDA) is a fatty acid analog containing a terminal alkyne group. This functional group allows for a two-step procedure to label and study a specific subset of proteins that undergo fatty acylation, a crucial post-translational modification.
The underlying principle of this technique involves the metabolic incorporation of 12-TDA into proteins by cellular enzymatic machinery. As an analog of natural fatty acids, 12-TDA can be utilized by enzymes such as N-myristoyltransferases (NMTs) and palmitoyl acyltransferases (PATs) and covalently attached to target proteins.[1] This process, known as protein acylation, plays a significant role in regulating protein localization, stability, and protein-protein interactions.[1][2] Myristoylation, the attachment of a 14-carbon saturated fatty acid, is a common form of fatty acylation that can be mimicked by 12-TDA.[1]
Once incorporated, the alkyne handle on the modified proteins serves as a bioorthogonal reactive group. This allows for the specific and covalent attachment of a reporter molecule, such as a fluorophore or biotin, that contains a complementary azide group. This reaction, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a type of "click chemistry" known for its high efficiency and specificity in complex biological environments.[3][4][5]
This method provides a significant advantage over traditional radioactive labeling techniques by avoiding the use of hazardous materials and enabling a wider range of downstream applications, including fluorescence microscopy, flow cytometry, and enrichment of labeled proteins for mass spectrometry-based proteomic analysis.[6] The ability to selectively tag and identify acylated proteins is invaluable for studying signaling pathways, identifying novel drug targets, and understanding the molecular basis of various diseases.[2]
Experimental Protocols
This section provides a detailed workflow for the metabolic labeling of proteins in cultured mammalian cells using 12-TDA, followed by detection via a CuAAC click reaction.
Part 1: Metabolic Labeling of Cultured Cells with 12-TDA
This protocol outlines the steps for incorporating 12-TDA into cellular proteins. Optimal conditions may vary depending on the cell line and experimental goals, and therefore, initial optimization of 12-TDA concentration and incubation time is recommended.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (12-TDA)
-
Fatty acid-free bovine serum albumin (FAF-BSA)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Cell Culture: Plate cells at an appropriate density to reach approximately 70-80% confluency at the time of labeling.
-
Preparation of 12-TDA Labeling Medium:
-
Prepare a stock solution of 12-TDA in DMSO.
-
For improved cellular uptake and reduced cytotoxicity, it is recommended to complex the 12-TDA with FAF-BSA.[7]
-
Dilute the 12-TDA stock solution into pre-warmed complete culture medium to the desired final concentration. A good starting point for optimization is a concentration range of 10-50 µM.[6]
-
-
Metabolic Labeling:
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
-
Add the prepared 12-TDA labeling medium to the cells.
-
Incubate the cells for a period ranging from 4 to 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically.[6]
-
-
Cell Harvesting:
-
After the incubation period, remove the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated 12-TDA.
-
Lyse the cells directly in the plate using an appropriate lysis buffer compatible with downstream applications (e.g., RIPA buffer for western blotting, or a buffer with 1% SDS for more stringent solubilization).
-
Collect the cell lysate using a cell scraper and transfer to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the labeled proteins. The lysate can be stored at -80°C or used immediately for the click chemistry reaction.
-
Part 2: Labeling of 12-TDA Modified Proteins via CuAAC Click Chemistry
This protocol describes the "clicking" of an azide-containing reporter molecule (e.g., azide-fluorophore or azide-biotin) onto the alkyne-tagged proteins in the cell lysate.
Materials:
-
Cell lysate containing 12-TDA labeled proteins
-
Azide-reporter molecule (e.g., Azide-Alexa Fluor 488, Biotin-Azide)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-stabilizing ligand.[8]
-
Sodium ascorbate (freshly prepared)
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare stock solutions of all reagents as indicated in the table below. It is crucial to prepare the sodium ascorbate solution fresh for each experiment.
-
-
Click Reaction Assembly:
-
In a microcentrifuge tube, combine the cell lysate with the click chemistry reagents in the following order. The volumes and concentrations provided are a starting point and can be scaled as needed.
-
Add the THPTA ligand to the protein lysate and mix gently.[9]
-
Add the azide-reporter molecule and mix.
-
Add the CuSO4 solution and mix.[9]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8]
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Downstream Processing:
-
The labeled proteins in the lysate are now ready for downstream analysis.
-
For analysis by SDS-PAGE and in-gel fluorescence scanning, the reaction mixture can be directly mixed with SDS-PAGE loading buffer.
-
For enrichment of biotin-labeled proteins, the lysate can be subjected to affinity purification using streptavidin beads.
-
For mass spectrometry analysis, further sample cleanup, such as methanol/chloroform precipitation, may be required to remove excess reagents.
-
Quantitative Data and Reagent Concentrations
The following tables provide a summary of recommended starting concentrations for the metabolic labeling and click chemistry steps.
Table 1: Recommended Conditions for Metabolic Labeling
| Parameter | Recommended Range | Notes |
| 12-TDA Concentration | 10 - 50 µM | Higher concentrations may lead to cytotoxicity. Optimization is recommended.[6] |
| Incubation Time | 4 - 24 hours | Longer incubation times may increase labeling efficiency but can also affect cell health.[6] |
| Cell Confluency | 70 - 80% | Ensures active metabolism for efficient incorporation of the fatty acid analog. |
Table 2: Reagent Stock and Final Concentrations for CuAAC Reaction
| Reagent | Stock Concentration | Final Concentration |
| Protein Lysate | 1-5 mg/mL | N/A |
| Azide-Reporter | 10 mM in DMSO | 25 - 100 µM |
| CuSO4 | 20 mM in H2O | 1 mM |
| THPTA Ligand | 100 mM in H2O | 5 mM |
| Sodium Ascorbate | 300 mM in H2O (fresh) | 15 mM |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for metabolic labeling of proteins with 12-TDA and subsequent detection.
Caption: Workflow for 12-TDA metabolic labeling and detection.
Signaling Pathway Example: N-Myristoylation in Signal Transduction
Protein N-myristoylation is crucial for the function of many signaling proteins, including kinases and G-proteins.[2] This modification often facilitates membrane association, which is a prerequisite for their activity. The following diagram depicts a simplified signaling pathway where N-myristoylation plays a key role.
Caption: Role of N-myristoylation in signaling pathways.
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. A strategy to identify protein-N-myristoylation-dependent phosphorylation reactions of cellular proteins by using Phos-tag SDS-PAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila [en.bio-protocol.org]
- 6. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila [bio-protocol.org]
Application Notes and Protocols for Studying Protein Palmitoylation Using 12-Tridecynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon fatty acid palmitate, is a critical regulator of protein trafficking, localization, stability, and activity. Dysregulation of this process is implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases, making it an attractive target for therapeutic intervention. The study of protein palmitoylation has been significantly advanced by the development of chemical biology tools. 12-Tridecynoic acid (12-TDYA) is a cell-permeable, alkyne-containing fatty acid analog of palmitic acid. Once introduced to cells, it is metabolized and incorporated into proteins by the cellular machinery that governs palmitoylation. The terminal alkyne group serves as a bioorthogonal handle, allowing for the specific and covalent attachment of a reporter tag (e.g., a fluorophore or biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This enables the visualization, enrichment, and identification of palmitoylated proteins.
This document provides detailed protocols for the use of 12-TDYA in studying protein palmitoylation, with a specific focus on its application in investigating the Hedgehog signaling pathway, a crucial pathway in development and disease where palmitoylation plays a key regulatory role.
Data Presentation
Quantitative Analysis of Protein Palmitoylation Dynamics
Metabolic labeling with 12-TDYA coupled with quantitative mass spectrometry, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allows for the global and quantitative analysis of protein palmitoylation. Below is a representative table summarizing SILAC-based quantitative proteomics data to identify proteins that are dynamically palmitoylated. In a typical experiment, "heavy" SILAC-labeled cells are treated with 12-TDYA, while "light" cells are treated with a vehicle control. Following cell lysis, click chemistry with an azide-biotin tag, and enrichment of biotinylated proteins, the relative abundance of proteins is determined by mass spectrometry. An increased heavy/light ratio indicates enrichment of the protein in the 12-TDYA-treated sample and thus suggests it is palmitoylated.
| Protein ID | Gene Name | H/L Ratio (12-TDYA/Control) | Function |
| P63000 | GNAI1 | 3.8 | Guanine nucleotide-binding protein G(i) subunit alpha-1 |
| P01116 | HRAS | 5.2 | GTPase HRas |
| Q9Y255 | ZDHHC5 | 2.5 | Palmitoyltransferase ZDHHC5 |
| P08107 | Fyn | 4.1 | Tyrosine-protein kinase Fyn |
| Q15465 | SHH | 6.7 | Sonic hedgehog protein |
| P35221 | LCK | 3.5 | Tyrosine-protein kinase Lck |
| P06241 | LAT | 4.9 | Linker for activation of T-cells |
This table presents simulated data for illustrative purposes, based on typical results from similar experiments using other alkyne-tagged fatty acids.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the metabolic incorporation of 12-TDYA into cellular proteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, Jurkat, NIH-3T3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (12-TDYA)
-
Dimethyl sulfoxide (DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
Procedure:
-
Cell Culture: Plate cells at an appropriate density to reach 70-80% confluency at the time of labeling.
-
Preparation of 12-TDYA Labeling Medium:
-
Prepare a 10 mM stock solution of 12-TDYA in DMSO.
-
Prepare a 5% (w/v) solution of fatty acid-free BSA in PBS.
-
To prepare a 100X labeling stock, warm the 5% BSA solution to 37°C. Add the 10 mM 12-TDYA stock solution to the warm BSA solution to a final concentration of 1 mM 12-TDYA. This will result in a 1 mM 12-TDYA/5% BSA solution. Sonicate briefly to ensure complete dissolution.
-
Sterile-filter the 100X labeling stock through a 0.22 µm filter.
-
-
Metabolic Labeling:
-
Aspirate the culture medium from the cells and wash once with warm PBS.
-
Add fresh, pre-warmed complete culture medium containing the desired final concentration of 12-TDYA (typically 10-50 µM). For example, add 10 µL of the 1 mM 100X labeling stock to 1 mL of medium for a final concentration of 10 µM.
-
Incubate the cells for the desired labeling period (typically 4-16 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting:
-
After the labeling period, aspirate the labeling medium.
-
Wash the cells twice with cold PBS.
-
Harvest the cells by scraping in cold PBS or by trypsinization.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once more with cold PBS.
-
The cell pellet can be stored at -80°C or used immediately for cell lysis and click chemistry.
-
Protocol 2: Click Chemistry for Biotin Tagging of 12-TDYA-Labeled Proteins
This protocol describes the ligation of an azide-biotin reporter to 12-TDYA-labeled proteins in cell lysates.
Materials:
-
12-TDYA-labeled cell pellet
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-PEG3-Biotin
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
DMSO
-
Cold acetone
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following reagents in order:
-
100 µg of protein lysate
-
PBS to a final volume of 89 µL
-
1 µL of 10 mM Azide-PEG3-Biotin in DMSO (final concentration 100 µM)
-
2 µL of 50 mM TCEP in water (freshly prepared, final concentration 1 mM)
-
4 µL of 1.7 mM TBTA in DMSO (final concentration 68 µM)
-
4 µL of 50 mM CuSO4 in water (final concentration 2 mM)
-
-
Vortex the reaction mixture and incubate at room temperature for 1 hour with rotation.
-
-
Protein Precipitation:
-
Precipitate the protein by adding 4 volumes of cold acetone.
-
Incubate at -20°C for 20 minutes.
-
Pellet the protein by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Carefully remove the supernatant and wash the pellet with cold methanol.
-
Air-dry the pellet.
-
-
Downstream Analysis:
-
The protein pellet can be resolubilized in SDS-PAGE sample buffer for western blot analysis or in a buffer compatible with mass spectrometry for proteomic analysis. For enrichment of biotinylated proteins, the pellet can be resolubilized in a buffer containing 1% SDS and subjected to streptavidin affinity purification.
-
Mandatory Visualization
Signaling Pathway Diagram
The Hedgehog (Hh) signaling pathway is a key regulator of embryonic development and is implicated in cancer when aberrantly activated. The signaling activity of the Sonic Hedgehog (Shh) protein is dependent on its N-terminal palmitoylation.[1][2][3][4] This modification is crucial for the proper interaction of Shh with its receptor Patched (PTCH1), which in turn relieves the inhibition of Smoothened (SMO) and activates the GLI family of transcription factors.[2][3]
Caption: Palmitoylation-dependent Hedgehog signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for the identification of palmitoylated proteins using this compound.
Caption: Workflow for 12-TDYA-based palmitoylation analysis.
References
Application Notes and Protocols for Studying Protein Myristoylation using 12-Tridecynoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein N-myristoylation is a crucial lipid modification where the 14-carbon saturated fatty acid, myristic acid, is attached to the N-terminal glycine of a protein. This modification is catalyzed by N-myristoyltransferase (NMT) and plays a significant role in protein localization, stability, and signal transduction.[1][2] Dysregulation of N-myristoylation has been implicated in various diseases, including cancer and infectious diseases, making NMT an attractive therapeutic target.[2]
12-Tridecynoic acid (12-TDYA) is a myristic acid analog that contains a terminal alkyne group. This bioorthogonal handle allows for the selective detection and identification of myristoylated proteins through a two-step strategy. First, cells are metabolically labeled with 12-TDYA, which is incorporated into proteins by NMT. Subsequently, the alkyne-tagged proteins are conjugated to reporter molecules, such as biotin or fluorophores, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[3] This approach enables the enrichment and subsequent identification of myristoylated proteins by mass spectrometry, providing a powerful tool to study the myristoylated proteome.
These application notes provide detailed protocols for the use of 12-TDYA in studying protein myristoylation, from metabolic labeling of cells to the identification of modified proteins by mass spectrometry.
Key Applications
-
Profiling of myristoylated proteins: Identification of novel NMT substrates in various cell types and conditions.
-
Quantitative analysis of myristoylation dynamics: Studying changes in the myristoylated proteome in response to stimuli or drug treatment.
-
Validation of NMT inhibitors: Assessing the on-target effects of NMT inhibitors by monitoring the inhibition of protein myristoylation.
-
Elucidation of signaling pathways: Investigating the role of myristoylation in specific signaling cascades.
Data Presentation
The following table summarizes representative quantitative data from a proteomic study using an alkyne-tagged myristic acid analog to identify myristoylated proteins in human cells. The data illustrates the fold change in abundance of identified proteins upon treatment with an NMT inhibitor.
| Protein | Gene | Function | Fold Change (NMT Inhibitor vs. Control) |
| Src proto-oncogene | SRC | Non-receptor tyrosine kinase, signal transduction | -8.5 |
| Guanine nucleotide-binding protein G(i) subunit alpha-1 | GNAI1 | G-protein signaling | -7.2 |
| HIV-1 group specific antigen p55 | GAG | Viral assembly | -9.1 |
| ADP-ribosylation factor 1 | ARF1 | Vesicular trafficking | -6.8 |
| Myristoylated alanine-rich C-kinase substrate | MARCKS | Signal transduction, cytoskeletal regulation | -7.9 |
This table presents representative data based on findings from similar studies. Actual results may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the metabolic incorporation of 12-TDYA into cellular proteins.
Materials:
-
Mammalian cells of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound (12-TDYA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ethanol
Procedure:
-
Preparation of 12-TDYA Stock Solution:
-
Prepare a 10 mM stock solution of 12-TDYA in ethanol.
-
To prepare a 1 mM working solution, complex the 10 mM 12-TDYA stock solution with fatty acid-free BSA. Mix 100 µL of 10 mM 12-TDYA with 900 µL of 1% (w/v) BSA in PBS. Incubate at 37°C for 30 minutes to allow for complexation.
-
-
Cell Culture and Labeling:
-
Plate cells in a suitable culture dish and grow to 70-80% confluency.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add fresh, pre-warmed complete culture medium containing the desired final concentration of 12-TDYA (typically 10-50 µM).
-
Incubate the cells for the desired labeling period (typically 4-16 hours) at 37°C in a CO2 incubator. The optimal concentration and incubation time should be determined empirically for each cell line to balance labeling efficiency with potential cytotoxicity.[4]
-
-
Cell Harvesting:
-
After the incubation period, remove the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
The cell pellet can be stored at -80°C or used immediately for cell lysis and click chemistry.
-
Protocol 2: Cell Lysis and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the lysis of 12-TDYA-labeled cells and the subsequent click chemistry reaction to attach a biotin tag for enrichment.
Materials:
-
12-TDYA-labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-PEG3-Biotin
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Methanol, Chloroform, Water (for protein precipitation)
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following reagents in order:
-
1 mg of cell lysate
-
Azide-PEG3-Biotin (final concentration: 100 µM)
-
TCEP (final concentration: 1 mM, freshly prepared)
-
TBTA (final concentration: 100 µM)
-
CuSO4 (final concentration: 1 mM)
-
-
Vortex the reaction mixture and incubate at room temperature for 1 hour in the dark.
-
-
Protein Precipitation:
-
Precipitate the biotin-labeled proteins by adding four volumes of ice-cold methanol, one volume of chloroform, and three volumes of water.
-
Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully remove the upper aqueous layer and the lower chloroform layer, leaving the protein pellet at the interface.
-
Wash the pellet with four volumes of ice-cold methanol.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Remove the supernatant and air-dry the protein pellet.
-
Protocol 3: Enrichment of Biotinylated Proteins
This protocol describes the enrichment of biotin-tagged myristoylated proteins using streptavidin-agarose beads.
Materials:
-
Biotinylated protein pellet
-
Resuspension buffer (e.g., 1% SDS in PBS)
-
Streptavidin-agarose beads
-
Wash Buffer 1 (e.g., 0.1% SDS in PBS)
-
Wash Buffer 2 (e.g., 6 M Urea in PBS)
-
Wash Buffer 3 (e.g., 50 mM Ammonium Bicarbonate)
-
Elution Buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM DTT)
Procedure:
-
Resuspension and Binding:
-
Resuspend the dried protein pellet in resuspension buffer.
-
Sonicate briefly to ensure complete solubilization.
-
Equilibrate the streptavidin-agarose beads by washing three times with resuspension buffer.
-
Add the equilibrated beads to the protein lysate and incubate for 2 hours at room temperature with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 2 minutes.
-
Remove the supernatant.
-
Wash the beads sequentially with:
-
Wash Buffer 1 (three times)
-
Wash Buffer 2 (three times)
-
Wash Buffer 3 (three times)
-
-
-
Elution:
-
Add Elution Buffer to the beads and boil at 95°C for 10 minutes.
-
Centrifuge at 1,000 x g for 2 minutes and collect the supernatant containing the enriched proteins.
-
Protocol 4: Sample Preparation for Mass Spectrometry
This protocol describes the preparation of the enriched proteins for analysis by mass spectrometry.
Materials:
-
Enriched protein eluate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
C18 desalting spin columns
Procedure:
-
Reduction and Alkylation:
-
Add DTT to the enriched protein eluate to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.
-
-
In-solution Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the SDS concentration to below 0.1%.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.
-
Visualizations
Signaling Pathway Diagram
Caption: Myristoylation-dependent activation of c-Src signaling pathway.
Experimental Workflow Diagram
References
- 1. Chemical proteomic approaches to investigate N-myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of alkyne-tagged myristic acid to detect N-terminal myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Metabolic Labeling with 12-Tridecynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Tridecynoic acid (12-TDA) is a valuable chemical reporter for the study of protein acylation and lipid metabolism in vivo. As a terminal alkyne-containing fatty acid analog, 12-TDA is metabolically incorporated into cells and tissues of living organisms. The alkyne handle allows for the specific and covalent attachment of reporter tags, such as fluorophores or biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry". This enables the visualization, enrichment, and identification of fatty-acylated proteins and the analysis of lipid dynamics within a physiological context. These application notes provide a comprehensive overview and detailed protocols for the use of 12-TDA in animal models.
Applications of this compound in In Vivo Metabolic Labeling
-
Profiling Protein Acylation: 12-TDA can be used to identify and quantify proteins that undergo fatty acylation, a critical post-translational modification involved in regulating protein localization, stability, and function. By metabolically labeling proteins with 12-TDA in an animal model, researchers can isolate and identify novel acylated proteins from various tissues.
-
Investigating Lipid Metabolism and Trafficking: The incorporation of 12-TDA into complex lipids allows for the tracing of their synthesis, transport, and localization within different organs and subcellular compartments. This can provide insights into lipid homeostasis and its dysregulation in diseases such as metabolic disorders and cancer.
-
Target Engagement and Drug Discovery: In the context of drug development, 12-TDA can be used to assess the engagement of small molecule inhibitors that target enzymes involved in fatty acid metabolism or protein acylation.
Experimental Protocols
I. In Vivo Administration of this compound in a Mouse Model
This protocol is adapted from studies using similar ω-alkynyl fatty acid analogs for in vivo labeling in mice.[1] It is crucial to perform pilot studies to determine the optimal dosage and to assess the potential toxicity of 12-TDA for your specific animal model and experimental goals.
Materials:
-
This compound (12-TDA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), sterile
-
DMSO (optional, for initial stock solution)
-
Animal model (e.g., BALB/c mice)
Procedure:
-
Preparation of 12-TDA-BSA Complex:
-
Prepare a stock solution of 12-TDA in DMSO (e.g., 100 mM).
-
Prepare a sterile solution of 2% (w/v) fatty acid-free BSA in PBS.
-
Warm the BSA solution to 37°C.
-
Slowly add the 12-TDA stock solution to the warm BSA solution while vortexing to achieve the desired final concentration (e.g., 1 mM 12-TDA in 2% BSA). This results in a 10x stock solution.
-
Incubate the mixture at 37°C for 1 hour to allow for complex formation.
-
Sterile filter the final solution through a 0.22 µm filter.
-
-
Administration to Mice:
-
For a standard 20-25 g mouse with an approximate blood volume of 2 ml, a tail vein injection of 200 µl of the 1 mM 12-TDA-BSA complex will result in an approximate circulating concentration of 100 µM.[1]
-
Route of Administration: Intravenous (tail vein) injection is a common method for achieving rapid systemic distribution.[1] Intraperitoneal injection is another possible route. The choice of administration route should be validated for the specific research question.
-
Dosage: A starting dose leading to a circulating concentration of 100 µM has been used for a similar fatty acid analog.[1] Dose-response and time-course experiments are recommended to determine the optimal labeling efficiency and to monitor for any adverse effects.
-
Control Group: Administer a vehicle control (e.g., 2% BSA in PBS) to a separate cohort of animals.
-
-
Labeling Time:
-
The duration of labeling will depend on the metabolic turnover of the proteins or lipids of interest. Labeling times can range from 1 to 24 hours. A time course experiment (e.g., 1, 4, 12, 24 hours) is recommended to determine the optimal labeling window.[1]
-
-
Tissue Harvesting:
-
At the end of the labeling period, euthanize the animals according to approved institutional protocols.
-
Perfuse the animals with cold PBS to remove blood from the tissues.
-
Excise the tissues of interest (e.g., liver, brain, heart, tumor) and immediately snap-freeze them in liquid nitrogen or proceed with fresh tissue processing.
-
Store frozen tissues at -80°C until further analysis.
-
II. Tissue Lysate Preparation and Click Chemistry Reaction
Materials:
-
Harvested tissues
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dounce homogenizer or mechanical tissue homogenizer
-
Azide- or Dibenzocyclooctyne (DBCO)-functionalized reporter tag (e.g., Azide-Biotin, Azide-Fluorophore, DBCO-Biotin, DBCO-Fluorophore)
-
For CuAAC:
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (ligand)
-
-
For SPAAC:
-
DBCO-functionalized reporter tag
-
-
Pre-chilled acetone or methanol/chloroform for protein precipitation
Procedure:
-
Tissue Homogenization and Lysis:
-
Thaw the frozen tissue on ice.
-
Add ice-cold lysis buffer to the tissue.
-
Homogenize the tissue using a Dounce homogenizer or a mechanical homogenizer until no visible tissue clumps remain.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Click Chemistry Reaction (CuAAC):
-
In a microcentrifuge tube, combine the following:
-
Protein lysate (e.g., 1 mg of total protein)
-
Azide-functionalized reporter tag (e.g., 100 µM final concentration)
-
TCEP or Sodium Ascorbate (1 mM final concentration)
-
TBTA (100 µM final concentration)
-
CuSO₄ (1 mM final concentration)
-
-
Vortex the mixture gently and incubate at room temperature for 1-2 hours in the dark.
-
-
Protein Precipitation and Washing:
-
Precipitate the protein by adding 4 volumes of ice-cold acetone.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully discard the supernatant.
-
Wash the protein pellet with ice-cold methanol to remove excess reagents.
-
Resuspend the protein pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer for western blotting, or a buffer suitable for mass spectrometry).
-
III. Downstream Analysis
-
Visualization: Labeled proteins can be visualized by in-gel fluorescence scanning if a fluorescent azide reporter was used.
-
Enrichment: Biotin-labeled proteins can be enriched using streptavidin-coated beads for subsequent identification by mass spectrometry-based proteomics.
-
Lipidomics: Labeled lipids can be extracted from tissues using standard lipid extraction protocols (e.g., Bligh-Dyer or Folch extraction) and analyzed by mass spectrometry to identify and quantify 12-TDA-containing lipid species.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from an in vivo metabolic labeling experiment with 12-TDA. This data is for illustrative purposes and would need to be generated through experimentation.
| Tissue | Labeled Protein | Fold Enrichment (12-TDA vs. Vehicle) | Identified Acylation Site |
| Liver | Protein X | 15.2 ± 2.1 | Cys-123 |
| Brain | Protein Y | 8.5 ± 1.5 | Gly-2 |
| Tumor | Protein Z | 25.8 ± 3.5 | Cys-45 |
| Lipid Class | % of Total Labeled Lipids (Liver) | % of Total Labeled Lipids (Tumor) |
| Phosphatidylcholine (PC) | 45.3 ± 5.2 | 35.1 ± 4.8 |
| Phosphatidylethanolamine (PE) | 20.1 ± 3.1 | 28.9 ± 3.9 |
| Triglycerides (TG) | 15.7 ± 2.5 | 10.2 ± 1.9 |
Visualizations
References
Application Notes and Protocols for Mass Spectrometry-Based Identification of 12-Tridecynoic Acid-Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein localization, stability, and function. The study of protein acylation has been greatly advanced by the use of chemical reporters, such as 12-Tridecynoic acid (12-TDA), a fatty acid analog containing a terminal alkyne. This bioorthogonal handle allows for the selective chemical tagging of acylated proteins via "click chemistry." This application note provides a detailed workflow and protocols for the identification and quantification of 12-TDA-labeled proteins using mass spectrometry-based proteomics. The described methodology enables the enrichment and analysis of a sub-proteome of interest, providing valuable insights into the roles of protein acylation in various cellular processes and disease states.
Workflow Overview
The overall workflow for identifying 12-TDA-labeled proteins can be divided into five main stages: 1) Metabolic labeling of cells with 12-TDA; 2) Cell lysis and protein extraction; 3) Click chemistry-mediated biotinylation of 12-TDA-labeled proteins; 4) Enrichment of biotinylated proteins using streptavidin affinity purification; and 5) Mass spectrometry analysis of enriched proteins.
Application Notes and Protocols for Fluorescence Microscopy Imaging of 12-Tridecynoic Acid-Labeled Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Tridecynoic acid (12-TDYA) is a valuable chemical probe for the investigation of fatty acid metabolism and localization within cells. As a terminal alkyne-containing fatty acid analog, 12-TDYA is readily taken up by cells and incorporated into various lipid species through endogenous metabolic pathways. The alkyne handle allows for covalent ligation to a variety of reporter molecules, such as fluorescent azides, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient click chemistry reaction. This enables the visualization of fatty acid trafficking, storage in lipid droplets, and incorporation into complex lipids and lipid-modified proteins using fluorescence microscopy. These application notes provide detailed protocols for the metabolic labeling of cells with 12-TDYA, subsequent fluorescent tagging using click chemistry, and imaging by fluorescence microscopy.
Principle of the Method
The experimental workflow involves three main stages:
-
Metabolic Labeling: Live cells are incubated with this compound, which is actively transported into the cell and utilized by cellular enzymes in lipid metabolism.
-
Fixation, Permeabilization, and Click Reaction: The cells are fixed to preserve their structure and then permeabilized to allow entry of the click chemistry reagents. A copper-catalyzed click reaction is then performed to attach a fluorescent azide to the alkyne group of the incorporated 12-TDYA.
-
Fluorescence Microscopy: The fluorescently labeled lipids can then be visualized and analyzed using standard fluorescence or confocal microscopy techniques.
Data Presentation
Table 1: Recommended Reagent Concentrations for 12-TDYA Labeling and Click Chemistry
| Reagent | Stock Concentration | Working Concentration | Notes |
| This compound (12-TDYA) | 10-50 mM in DMSO | 25-100 µM | Optimal concentration is cell type-dependent and should be determined empirically. |
| Fluorescent Azide Probe | 1-10 mM in DMSO | 2-10 µM | Choose a fluorophore compatible with your microscope's excitation and emission filters. |
| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 100 µM | Should be freshly prepared or from a frozen stock. |
| Copper-chelating Ligand (e.g., THPTA) | 100 mM in H₂O | 500 µM | A 5:1 ligand to copper ratio is recommended to enhance reaction efficiency and reduce cytotoxicity.[1][2] |
| Reducing Agent (e.g., Sodium Ascorbate) | 100 mM in H₂O | 5 mM | Must be freshly prepared immediately before use. |
Table 2: Typical Incubation Times for Experimental Steps
| Experimental Step | Duration | Temperature | Notes |
| Cell Seeding and Growth | 24-48 hours | 37°C | Grow cells to 70-80% confluency on coverslips or in imaging plates. |
| 12-TDYA Metabolic Labeling | 1-24 hours | 37°C | Longer incubation times generally lead to increased signal, but should be optimized to avoid cytotoxicity. |
| Cell Fixation (4% PFA) | 15-20 minutes | Room Temperature | |
| Cell Permeabilization (0.1% Triton X-100) | 10-15 minutes | Room Temperature | |
| Click Chemistry Reaction | 30-60 minutes | Room Temperature | Protect from light. |
| Washing Steps | 3 x 5 minutes | Room Temperature |
Experimental Protocols
Materials
-
Cells of interest (e.g., HeLa, 3T3-L1 adipocytes)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Glass coverslips or imaging-grade multi-well plates
-
This compound (12-TDYA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar Cu(I)-stabilizing ligand
-
Sodium Ascorbate
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Protocol 1: Metabolic Labeling of Adherent Cells with 12-TDYA
-
Seed cells on glass coverslips in a 12-well or 24-well plate at a density that will result in 70-80% confluency at the time of labeling.
-
Allow cells to adhere and grow for 24-48 hours in complete culture medium at 37°C in a humidified CO₂ incubator.
-
Prepare a 10-50 mM stock solution of 12-TDYA in anhydrous DMSO.
-
On the day of the experiment, dilute the 12-TDYA stock solution in pre-warmed complete culture medium to a final working concentration of 25-100 µM. It is recommended to test a range of concentrations to determine the optimal condition for your cell type.
-
Remove the existing medium from the cells and replace it with the 12-TDYA-containing medium.
-
Incubate the cells for 1-24 hours at 37°C. The optimal incubation time will depend on the metabolic activity of the cells and the desired signal intensity.
-
Proceed to the cell fixation and click chemistry protocol.
Protocol 2: Cell Fixation, Permeabilization, and Click Chemistry Reaction
-
After the 12-TDYA incubation, gently aspirate the labeling medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS containing 3% BSA for 5 minutes each.
-
Prepare the click reaction cocktail immediately before use. For each 1 mL of reaction cocktail, add the following reagents in order to PBS:
-
5 µL of 100 mM THPTA stock solution (final concentration: 500 µM)
-
5 µL of 20 mM CuSO₄ stock solution (final concentration: 100 µM)
-
1 µL of 1-10 mM fluorescent azide stock solution (final concentration: 1-10 µM)
-
50 µL of freshly prepared 100 mM Sodium Ascorbate stock solution (final concentration: 5 mM) Vortex briefly to mix after each addition.
-
-
Remove the wash buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Aspirate the reaction cocktail and wash the cells three times with PBS for 5 minutes each.
-
(Optional) Counterstain the nuclei by incubating with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
The samples are now ready for fluorescence microscopy imaging.
Visualization and Analysis
Labeled cells can be imaged using a standard fluorescence microscope or a confocal microscope for higher resolution and optical sectioning. The fluorescent signal from the labeled lipids will typically appear as punctate structures corresponding to lipid droplets, as well as a more diffuse cytoplasmic and membrane-associated signal. Image analysis software can be used to quantify the fluorescence intensity, providing a measure of fatty acid uptake and incorporation.
Mandatory Visualizations
Caption: Experimental workflow for 12-TDYA labeling and imaging.
Caption: Metabolic fate of 12-TDYA within the cell.
References
Application Note: Quantitative Analysis of Protein Acylation Dynamics using 12-Tridecynoic Acid and SILAC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein localization, stability, and function. Dysregulation of protein acylation has been implicated in numerous diseases, including cancer and neurodegenerative disorders. The study of dynamic changes in protein acylation in response to cellular stimuli or drug treatment is crucial for understanding disease mechanisms and for the development of novel therapeutics.
This application note describes a powerful quantitative proteomics workflow that combines Stable Isotope Labeling by Amino acids in Cell culture (SILAC) with metabolic labeling using 12-Tridecynoic acid (12-TDA), an alkynyl-functionalized fatty acid analog. This combined approach enables the precise quantification of changes in protein acylation across different experimental conditions. 12-TDA is metabolically incorporated into proteins, and the terminal alkyne group allows for the selective enrichment of acylated proteins via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". The SILAC labels allow for the accurate relative quantification of these enriched proteins by mass spectrometry.
This methodology provides a robust platform for:
-
Identifying novel acylated proteins.
-
Quantifying changes in acylation levels in response to various treatments.
-
Elucidating the role of protein acylation in cellular signaling pathways.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. It involves three main stages:
-
SILAC Labeling and Cell Treatment: Cells are cultured in media containing either "light," "medium," or "heavy" isotopes of essential amino acids.
-
Metabolic Labeling with 12-TDA and Cell Lysis: The SILAC-labeled cells are then treated with 12-TDA to label acylated proteins.
-
Enrichment and Quantitative Mass Spectrometry: Acylated proteins are enriched using click chemistry, followed by protein digestion, and analysis by LC-MS/MS to identify and quantify the acylated proteins.
Signaling Pathway Under Investigation: Growth Factor-Induced Proliferation
To illustrate the application of this workflow, we will consider a hypothetical study investigating the role of protein acylation in a growth factor-induced signaling pathway that leads to cell proliferation. In this model, a growth factor binds to its receptor, activating a downstream signaling cascade involving kinases and adaptor proteins, ultimately leading to the activation of transcription factors that promote cell cycle progression. It is hypothesized that the acylation of key signaling proteins is altered upon growth factor stimulation and that different drugs can modulate this response.
Detailed Experimental Protocols
SILAC Labeling and Cell Culture
-
Cell Culture: Culture your cells of interest (e.g., HEK293T, HeLa) in DMEM supplemented with 10% dialyzed fetal bovine serum (dFBS) for at least 5-6 cell divisions to ensure complete incorporation of the SILAC amino acids.
-
SILAC Media Preparation: Prepare three types of SILAC media:
-
Light: Standard DMEM containing L-arginine (Arg0) and L-lysine (Lys0).
-
Medium: DMEM containing "medium" stable isotope-labeled L-arginine (e.g., ¹³C₆-Arg) and L-lysine (e.g., ⁴,⁴,⁵,⁵-D₄-Lys).
-
Heavy: DMEM containing "heavy" stable isotope-labeled L-arginine (e.g., ¹³C₆¹⁵N₄-Arg) and L-lysine (e.g., ¹³C₆¹⁵N₂-Lys).
-
-
Cell Plating: Plate the SILAC-labeled cells in their respective media for the experiment.
Cell Treatment and 12-TDA Metabolic Labeling
-
Cell Treatment: Treat the cells as per the experimental design. For our hypothetical example:
-
Light-labeled cells: Treat with vehicle (Control).
-
Medium-labeled cells: Treat with Drug A.
-
Heavy-labeled cells: Treat with Drug B.
-
-
12-TDA Labeling: Following the treatment period, add this compound to a final concentration of 25-50 µM to each plate and incubate for 4-6 hours.
Cell Lysis and Protein Quantification
-
Cell Harvest: Wash the cells twice with ice-cold PBS and scrape them into a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Lysis: Incubate the cell suspension on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Mixing: Combine equal amounts of protein from the "light," "medium," and "heavy" lysates.
Click Chemistry and Enrichment of Acylated Proteins
-
Click Reaction Cocktail: Prepare a fresh click chemistry reaction cocktail containing:
-
Biotin-azide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
-
Click Reaction: Add the click reaction cocktail to the mixed protein lysate and incubate for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation: Precipitate the proteins using a methanol/chloroform precipitation method to remove excess reagents.
-
Resuspension: Resuspend the protein pellet in a buffer containing SDS.
-
Streptavidin Enrichment: Add streptavidin-agarose beads to the resuspended protein solution and incubate overnight at 4°C with rotation to capture the biotinylated (and thus acylated) proteins.
-
Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
On-Bead Digestion and Mass Spectrometry
-
Reduction and Alkylation: Resuspend the beads in a digestion buffer and reduce the proteins with dithiothreitol (DTT) followed by alkylation with iodoacetamide (IAA).
-
Digestion: Add trypsin to the bead suspension and incubate overnight at 37°C to digest the proteins.
-
Peptide Elution: Collect the supernatant containing the digested peptides.
-
Desalting: Desalt the peptides using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
Data Presentation and Analysis
The raw mass spectrometry data is processed using software such as MaxQuant. The software will identify the peptides and quantify the relative abundance of the "light," "medium," and "heavy" forms of each peptide. The ratios of heavy/light and medium/light are then calculated to determine the change in acylation of each identified protein in response to the different treatments.
Quantitative Data Summary
The following table presents hypothetical quantitative data for several proteins identified in our example study. The ratios represent the fold change in acylation levels relative to the control.
| Protein ID | Gene Name | Protein Name | Medium/Light Ratio (Drug A/Control) | Heavy/Light Ratio (Drug B/Control) |
| P63000 | ACTB | Actin, cytoplasmic 1 | 1.05 | 0.98 |
| Q06830 | FASN | Fatty acid synthase | 1.20 | 1.15 |
| P04049 | ANXA2 | Annexin A2 | 0.95 | 1.02 |
| P62258 | RHOA | Ras homolog gene family, member A | 2.54 | 1.30 |
| Q15056 | SRC | Proto-oncogene tyrosine-protein kinase Src | 3.12 | 0.85 |
| P27361 | GNAI2 | Guanine nucleotide-binding protein G(i) subunit alpha-2 | 1.89 | 1.10 |
| O75390 | ZDHHC5 | Zinc finger DHHC-type containing 5 | 0.78 | 1.55 |
Data Interpretation:
-
RHOA and SRC: Show a significant increase in acylation with Drug A treatment, suggesting that this drug may enhance the signaling activity of these proteins. Drug B has a less pronounced effect on RHOA and appears to decrease SRC acylation.
-
ZDHHC5: This is a palmitoyltransferase. The data suggests that Drug A may decrease its activity or expression, while Drug B may increase it, leading to altered acylation of its target proteins.
-
Actin, FASN, and Annexin A2: These proteins show minimal changes in acylation, indicating they may not be direct targets of the signaling pathway or the drugs under investigation in terms of their acylation status.
Conclusion
The combination of this compound metabolic labeling and SILAC-based quantitative proteomics provides a powerful and versatile platform for the global and quantitative analysis of protein acylation dynamics. This approach enables researchers to gain deeper insights into the role of this important post-translational modification in health and disease, and can be a valuable tool in drug discovery and development for identifying novel drug targets and understanding their mechanisms of action.
Application Notes and Protocols: Combining 12-Tridecynoic Acid Labeling with Immunoprecipitation for Studying Protein Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein trafficking, localization, stability, and function. Dysregulation of these processes is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. The study of protein acylation has been significantly advanced by the development of bioorthogonal chemical reporters, such as 12-Tridecynoic acid (12-TDYA).
12-TDYA is a cell-permeable analog of myristic acid containing a terminal alkyne group. This "clickable" handle allows for the covalent attachment of reporter tags, such as biotin or fluorophores, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.[1][2][3] This enables the visualization, enrichment, and identification of acylated proteins from complex biological samples.
Combining 12-TDYA metabolic labeling with immunoprecipitation (IP) provides a powerful strategy to study the acylation of specific proteins of interest. This approach allows for the confirmation of acylation on a target protein, the identification of novel acylated proteins that interact with a protein of interest, and the investigation of how disease states or drug treatments affect protein acylation dynamics.
Principle of the Method
The overall workflow involves three main stages:
-
Metabolic Labeling: Cells are incubated with 12-TDYA, which is metabolically incorporated into proteins by cellular enzymes in place of its natural counterpart.
-
Click Chemistry: The alkyne-modified proteins are then chemoselectively ligated to an azide-containing reporter tag (e.g., biotin-azide for enrichment or a fluorescent azide for in-gel visualization).[4]
-
Immunoprecipitation and Analysis: The protein of interest is then immunoprecipitated, and the incorporated 12-TDYA reporter tag is detected to confirm acylation. Alternatively, biotin-tagged proteins can be enriched using streptavidin beads, followed by immunoblotting for the protein of interest.
Signaling Pathway and Experimental Workflow
Caption: Workflow for 12-TDYA labeling and immunoprecipitation.
Application Notes
-
Specificity and Controls: While 12-TDYA is primarily an analog of myristic acid, it can potentially be metabolized and incorporated into other fatty acid pools.[5] Therefore, it is crucial to include appropriate controls. A vehicle-only (e.g., DMSO) control and a control with the natural fatty acid (myristic acid) at a high concentration to compete with 12-TDYA incorporation are recommended.
-
Optimization of Labeling: The optimal concentration of 12-TDYA and labeling time can vary significantly between cell types and should be empirically determined. A typical starting range is 10-50 µM for 4-16 hours.[4] Prolonged incubation times (>16 hours) may lead to cytotoxicity or extensive metabolic breakdown of the probe.[4]
-
Click Chemistry Reaction Conditions: The Cu(I) catalyst used in the click reaction can be toxic to proteins. It is important to use a copper ligand, such as TBTA or THPTA, to stabilize the Cu(I) and protect proteins from degradation. The reaction should be performed as quickly as possible and at a low temperature.
-
Immunoprecipitation Strategy: Two main IP strategies can be employed:
-
IP followed by Click: Immunoprecipitate the protein of interest first, then perform the click chemistry reaction on the beads. This is a good approach to confirm the acylation of a specific protein.
-
Click followed by IP: Perform the click reaction on the total cell lysate with biotin-azide, then enrich for all acylated proteins using streptavidin beads, followed by immunoblotting for the protein of interest. This method is useful for screening for acylation of a target protein.
-
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with this compound
-
Plate cells in a 10 cm dish and grow to 70-80% confluency.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the 12-TDYA stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 25 µM).
-
Remove the existing medium from the cells and wash once with warm PBS.
-
Add the 12-TDYA-containing medium to the cells. For a 10 cm dish, use 8-10 mL of medium.
-
As a negative control, treat a separate dish of cells with medium containing the same concentration of DMSO.
-
Incubate the cells for the desired labeling period (e.g., 4-16 hours) at 37°C in a CO2 incubator.
-
After incubation, place the dish on ice and wash the cells twice with ice-cold PBS.
-
The cells are now ready for lysis and downstream applications.
Protocol 2: In-Lysate Click Chemistry Reaction
Materials:
-
Lysis Buffer: RIPA buffer or a buffer compatible with your immunoprecipitation protocol, supplemented with protease and phosphatase inhibitors.
-
Click Chemistry Reagents:
-
Azide-biotin or fluorescent azide (e.g., Azide-PEG3-Biotin, Cy5.5-azide).
-
Copper(II) sulfate (CuSO4).
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Procedure:
-
Lyse the 12-TDYA-labeled and control cells in ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA).
-
In a fresh tube, prepare the click chemistry reaction mix. For a 1 mg protein sample in 1 mL:
-
1 mg of protein lysate.
-
10 µL of 10 mM Azide-biotin (final concentration 100 µM).
-
20 µL of 50 mM TCEP or Sodium Ascorbate (final concentration 1 mM).
-
10 µL of 100 mM CuSO4 (final concentration 1 mM).
-
20 µL of 50 mM TBTA or THPTA (final concentration 1 mM).
-
-
Add the reagents in the order listed, vortexing briefly after each addition.
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
The protein lysate is now ready for immunoprecipitation or enrichment.
Protocol 3: Immunoprecipitation of 12-TDYA Labeled Proteins
-
To the "clicked" lysate, add the primary antibody against your protein of interest. The amount of antibody should be optimized according to the manufacturer's instructions.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads that have been pre-washed with lysis buffer.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads three times with ice-cold lysis buffer.
-
After the final wash, remove all supernatant.
-
Elute the proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluate by SDS-PAGE and Western blotting.
Data Presentation
Table 1: Example Reagent Concentrations for In-Lysate Click Chemistry
| Reagent | Stock Concentration | Final Concentration |
| Azide-Biotin | 10 mM | 100 µM |
| TCEP/Sodium Ascorbate | 50 mM | 1 mM |
| CuSO4 | 100 mM | 1 mM |
| TBTA/THPTA | 50 mM | 1 mM |
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Inefficient 12-TDYA labeling | Optimize 12-TDYA concentration and incubation time. |
| Inefficient click reaction | Prepare fresh click reagents. Ensure proper reagent concentrations. | |
| Inefficient immunoprecipitation | Optimize antibody concentration and incubation time. Use a high-quality antibody. | |
| High background | Non-specific antibody binding | Increase the number of washes during IP. Include a detergent in the wash buffer. |
| Non-specific binding to beads | Pre-clear the lysate with beads before adding the primary antibody. |
Visualization of the Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 12-Tridecynoic Acid in Pulse-Chase Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to 12-Tridecynoic Acid Pulse-Chase Analysis
This compound (12-TDYA) is a valuable chemical reporter for studying protein acylation, a crucial post-translational modification where fatty acids are attached to proteins. This modification influences protein localization, stability, and function. 12-TDYA is a fatty acid analog that contains a terminal alkyne group, a bio-orthogonal handle that allows for its detection via click chemistry.[1]
Pulse-chase analysis is a powerful technique to study the dynamics of biological molecules over time.[2][3] In the context of 12-TDYA, cells are first incubated with 12-TDYA for a short period (the "pulse"), during which the fatty acid analog is incorporated into newly synthesized and acylated proteins. Subsequently, the cells are transferred to a medium containing an excess of unlabeled fatty acids (the "chase"), and the fate of the 12-TDYA-labeled proteins is monitored over time. This allows for the determination of protein acylation dynamics, including the rates of acylation, deacylation, and protein turnover.
The combination of 12-TDYA metabolic labeling and pulse-chase analysis, followed by click chemistry-mediated detection, provides a non-radioactive and highly specific method to investigate the life cycle of acylated proteins.
Key Applications
-
Determination of Protein Acylation and Deacylation Rates: Tracking the addition and removal of 12-TDYA from specific proteins over time.
-
Measurement of Acylated Protein Half-Life: Following the degradation of a protein of interest that has been labeled with 12-TDYA.
-
Identification of Novel Acylated Proteins: Using 12-TDYA in combination with proteomic approaches to identify new protein substrates for acylation.
-
Screening for Inhibitors of Acyltransferases and Deacylases: Assessing the effect of small molecules on the dynamics of protein acylation.
Data Presentation
The quantitative data obtained from 12-TDYA pulse-chase experiments can be summarized in tables for clear comparison.
Table 1: Half-Life Determination of Protein X using 12-TDYA Pulse-Chase
| Chase Time (hours) | Normalized 12-TDYA Signal Intensity |
| 0 | 1.00 |
| 2 | 0.85 |
| 4 | 0.60 |
| 8 | 0.35 |
| 12 | 0.20 |
| Calculated Half-Life | ~6.5 hours |
Table 2: Relative Acylation Levels of Different Proteins after a 4-hour Chase
| Protein | Relative 12-TDYA Signal (Normalized to t=0) |
| Protein A | 0.75 |
| Protein B | 0.40 |
| Protein C | 0.90 |
Experimental Protocols
Protocol 1: 12-TDYA Pulse-Chase Labeling of Cultured Mammalian Cells
This protocol describes a general procedure for labeling proteins with 12-TDYA in a pulse-chase experiment. Optimization of labeling time, chase time, and 12-TDYA concentration may be required for different cell lines and experimental goals.
Materials:
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This compound (12-TDYA)
-
Mammalian cell line of interest
-
Complete cell culture medium
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Fatty acid-free BSA
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Chase medium (complete medium supplemented with a high concentration of a natural fatty acid, e.g., palmitic acid)
-
Phosphate-buffered saline (PBS)
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Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Culture: Plate cells to be 70-80% confluent on the day of the experiment.
-
Preparation of 12-TDYA Labeling Medium: Prepare a stock solution of 12-TDYA in DMSO. On the day of the experiment, dilute the 12-TDYA stock solution in complete cell culture medium to the desired final concentration (e.g., 25-100 µM). It is recommended to complex the 12-TDYA with fatty acid-free BSA.
-
Pulse Labeling: a. Aspirate the culture medium from the cells and wash once with warm PBS. b. Add the pre-warmed 12-TDYA labeling medium to the cells. c. Incubate for the desired pulse time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Chase: a. Aspirate the 12-TDYA labeling medium. b. Wash the cells twice with warm PBS to remove residual 12-TDYA. c. Add pre-warmed chase medium. d. Incubate for the desired chase times (e.g., 0, 2, 4, 8, 12 hours) at 37°C in a CO2 incubator. The 0-hour time point represents the end of the pulse.
-
Cell Lysis: a. At each chase time point, aspirate the chase medium and wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with protease inhibitors. c. Incubate on ice for 15-30 minutes. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Click Chemistry Reaction for Visualization of 12-TDYA-Labeled Proteins
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent reporter to 12-TDYA-labeled proteins in the cell lysate.
Materials:
-
12-TDYA-labeled protein lysate from Protocol 1
-
Azide-functionalized fluorescent dye (e.g., Azide-Alexa Fluor 488)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, prepare the click chemistry reaction mix. For a 50 µL reaction, the final concentrations are typically:
-
Protein lysate: 20-50 µg
-
Azide-fluorophore: 25-100 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
CuSO4: 1 mM
-
-
Reaction Incubation: a. To the protein lysate, add the azide-fluorophore, TCEP, and TBTA. Vortex briefly. b. Add the CuSO4 to initiate the reaction. Vortex immediately. c. Incubate the reaction at room temperature for 1 hour, protected from light.
-
Protein Precipitation (Optional but Recommended): Precipitate the protein to remove excess reagents. A methanol/chloroform precipitation is effective.
-
Sample Preparation for SDS-PAGE: Resuspend the protein pellet in SDS-PAGE loading buffer.
-
Analysis: a. Separate the proteins by SDS-PAGE. b. Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner. c. The gel can then be stained with a total protein stain (e.g., Coomassie Blue) to visualize all proteins.
Visualizations
Caption: Workflow for 12-TDYA pulse-chase experiments.
Caption: Role of protein acylation in a signaling pathway.
References
- 1. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with 12-Tridecynoic Acid
Welcome to the technical support center for 12-Tridecynoic acid (12-TDYA) metabolic labeling. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments involving this versatile chemical probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound (12-TDYA) and what is it used for?
This compound is a fatty acid analog that contains a terminal alkyne group. This alkyne serves as a "handle" for "click chemistry," a highly specific and efficient bioorthogonal reaction. Researchers use 12-TDYA to metabolically label proteins and lipids in living cells. Once incorporated, the alkyne group can be reacted with an azide-containing reporter molecule (e.g., a fluorophore or biotin) for visualization, identification, and quantification of fatty-acylated molecules.
Q2: What are the common causes of low labeling efficiency with 12-TDYA?
Low labeling efficiency can stem from several factors:
-
Suboptimal 12-TDYA Concentration: Using a concentration that is too low will result in insufficient incorporation into target molecules. Conversely, a concentration that is too high can be cytotoxic.
-
Inadequate Incubation Time: The labeling time needs to be sufficient for cellular uptake and metabolic incorporation of 12-TDYA.
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Cell Health and Confluency: Unhealthy or overly confluent cells may have altered metabolic activity, leading to reduced uptake and incorporation of the fatty acid analog.
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Issues with the Click Reaction: Problems with the subsequent click chemistry step, such as degraded reagents or improper reaction conditions, can lead to a weak signal, which may be misinterpreted as low labeling efficiency.
-
Solubility of 12-TDYA: Poor solubility of the fatty acid analog in the culture medium can limit its availability to the cells.
Q3: How can I improve the solubility of 12-TDYA in my cell culture medium?
Fatty acids like 12-TDYA have limited solubility in aqueous solutions. To improve solubility and delivery to cells, it is recommended to first dissolve 12-TDYA in a small amount of an organic solvent like DMSO or ethanol and then complex it with fatty acid-free bovine serum albumin (BSA) before adding it to the cell culture medium.
Troubleshooting Guides
Issue 1: Low or No Signal After Labeling and Click Chemistry
If you are observing a weak or absent signal, work through the following troubleshooting steps systematically.
Troubleshooting Workflow for Low Signal
Technical Support Center: Addressing Poor Solubility of 12-Tridecynoic Acid in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 12-Tridecynoic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound is a long-chain fatty acid with a 13-carbon backbone.[1] Its long, nonpolar hydrocarbon chain makes it hydrophobic and thus inherently difficult to dissolve in polar solvents like water and aqueous buffers. The insolubility of fatty acids generally increases with the length of the carbon chain.
Q2: What are the common methods to improve the solubility of this compound?
A2: Several methods can be employed to enhance the solubility of long-chain fatty acids in aqueous solutions. These include:
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Using organic co-solvents: Solvents like dimethyl sulfoxide (DMSO) or ethanol can be used to first dissolve the fatty acid, which is then diluted into the aqueous buffer.
-
Complexation with carrier molecules: Bovine Serum Albumin (BSA) or cyclodextrins can encapsulate the fatty acid, increasing its apparent solubility in aqueous media.
-
Formation of salts: Converting the carboxylic acid to its corresponding salt (e.g., sodium or potassium salt) increases its polarity and, therefore, its water solubility.
Q3: What is the maximum concentration of DMSO or ethanol that is safe for my cell-based experiments?
A3: The tolerance of cell lines to organic solvents varies. Generally, it is recommended to keep the final concentration of DMSO or ethanol in cell culture media below 1%, and ideally below 0.5%, to avoid solvent-induced cytotoxicity. It is always best practice to perform a solvent toxicity control experiment for your specific cell line and assay.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle heating can aid in the initial dissolution of this compound, especially when preparing stock solutions in organic solvents or forming complexes with carriers like BSA. However, prolonged or excessive heating should be avoided as it can lead to the degradation of the fatty acid. For most ionic compounds, solubility tends to increase with temperature.[2]
Troubleshooting Guide
This guide addresses common issues encountered when preparing solutions of this compound.
dot
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Problem: The this compound precipitates out of the aqueous buffer upon dilution from an organic stock.
-
Possible Cause: The concentration of the fatty acid in the final aqueous solution is above its solubility limit. The solubility of long-chain fatty acids in aqueous buffer is very low. For example, the monomeric solubility of palmitate (a 16-carbon fatty acid) in phosphate buffer at pH 7.4 is estimated to be extremely low.[1]
-
Solution:
-
Reduce the final concentration: Attempt to prepare a more dilute solution.
-
Increase the co-solvent concentration: If your experimental system allows, slightly increasing the final percentage of DMSO or ethanol may help, but be mindful of potential cytotoxicity.
-
Use a carrier molecule: Prepare a complex with fatty acid-free BSA or cyclodextrin before adding it to the aqueous buffer.
-
Problem: The solution is cloudy or contains visible particles after attempting to form a salt.
-
Possible Cause: The pH of the solution may not be optimal for maintaining the salt form. The carboxylate form (salt) is more soluble than the protonated carboxylic acid.
-
Solution:
-
Adjust the pH: Ensure the pH of the final aqueous buffer is sufficiently basic (typically pH > 8) to maintain the deprotonated, more soluble, carboxylate form of the fatty acid.
-
Ensure complete reaction: When preparing the salt, ensure the reaction with the base (e.g., NaOH or KOH) is complete.
-
Problem: The BSA-fatty acid complex is not forming a clear solution.
-
Possible Cause: The molar ratio of fatty acid to BSA may be too high, or the incubation conditions are not optimal.
-
Solution:
-
Optimize the molar ratio: A common starting point is a molar ratio of 2:1 to 6:1 (fatty acid:BSA). If precipitation occurs, try a lower ratio.
-
Ensure proper incubation: Gently warm the BSA solution to 37°C before adding the fatty acid. Incubate the mixture at 37°C with gentle agitation for at least 30-60 minutes to facilitate complex formation.
-
Problem: How can I distinguish between precipitation and degradation?
-
Precipitation: Typically appears as a crystalline or amorphous solid that may settle over time. The supernatant will be clear after centrifugation. The precipitate should redissolve upon addition of a suitable organic solvent.
-
Degradation: May manifest as a change in color (e.g., yellowing), the appearance of an odor, or the formation of an oily film.[3] Degradation products will likely not redissolve in the same manner as the original compound. Storing stock solutions under an inert gas (like nitrogen or argon) at -20°C or below can help minimize degradation.
Quantitative Data
| Fatty Acid | Carbon Chain Length | Solubility in Phosphate Buffer (pH 7.4) at 37°C | Reference |
| Lauric Acid | 12 | > 500 µM (monomeric) | [1] |
| Myristic Acid | 14 | 20-30 µM (monomeric) | [1] |
| Palmitic Acid | 16 | < 1 µM (shows aggregation) | [1] |
| Stearic Acid | 18 | < 1 µM (shows aggregation) | [1] |
| Oleic Acid | 18:1 | < 1 µM (shows aggregation) | [1] |
Experimental Protocols
Protocol 1: Solubilization using an Organic Co-Solvent (DMSO)
-
Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM. Gentle warming (to 37°C) and vortexing can aid dissolution.
-
Store the stock solution: Store the DMSO stock solution at -20°C, protected from light and moisture.
-
Prepare the working solution: Directly before use, dilute the stock solution into the pre-warmed (37°C) aqueous buffer or cell culture medium to the desired final concentration. Add the stock solution dropwise while vortexing or stirring the buffer to ensure rapid dispersion and minimize local high concentrations that can lead to precipitation.
Protocol 2: Preparation of a this compound-BSA Complex
-
Prepare a fatty acid-free BSA solution: Dissolve fatty acid-free BSA in the desired aqueous buffer or cell culture medium to a concentration of 1-2 mM. Gently warm the solution to 37°C to aid dissolution.
-
Prepare a this compound stock solution: Dissolve this compound in ethanol or DMSO to a concentration of 10-20 mM.
-
Form the complex: While gently stirring the warm BSA solution, add the fatty acid stock solution dropwise to achieve the desired molar ratio (e.g., 3:1 fatty acid to BSA).
-
Incubate: Continue to stir the mixture at 37°C for at least 1 hour to allow for complete complexation. The solution should become clear.
-
Sterilization (optional): If for cell culture use, the final complex can be sterile-filtered through a 0.22 µm filter.
Protocol 3: Preparation of Sodium 12-Tridecynoate
-
Dissolve the fatty acid: Dissolve a known molar amount of this compound in ethanol.
-
Add base: Add one molar equivalent of sodium hydroxide (NaOH) or potassium hydroxide (KOH) from a concentrated aqueous or ethanolic solution.
-
React: Stir the mixture at room temperature for 1-2 hours to ensure complete salt formation.
-
Remove solvent: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the fatty acid salt.
-
Prepare aqueous solution: The resulting sodium 12-tridecynoate can then be dissolved directly in the aqueous buffer. Adjust the pH of the final solution to be slightly basic (pH > 8) if necessary to ensure the salt remains in its soluble form. A method for preparing fatty acid salts involves saponification with NaOH in ethanol.[4]
Protocol 4: Preparation of a this compound-Cyclodextrin Complex
-
Prepare a cyclodextrin solution: Dissolve β-cyclodextrin or a modified cyclodextrin (like hydroxypropyl-β-cyclodextrin) in the aqueous buffer to the desired concentration.
-
Prepare a fatty acid solution: Dissolve this compound in a minimal amount of a suitable organic solvent like ethanol.[5]
-
Mix and form the complex: Add the fatty acid solution to the cyclodextrin solution with vigorous stirring. The inclusion complex may form a precipitate.
-
Equilibrate: Continue stirring the mixture for several hours or overnight to allow for complete complex formation.
-
Isolate the complex (if precipitated): If a precipitate forms, it can be collected by centrifugation or filtration, washed, and then dried. The dried complex can then be dissolved in the aqueous buffer. Alternatively, for some applications, the entire suspension can be used. A common method involves mixing an ethanolic solution of the fatty acid with an aqueous solution of cyclodextrin.[5]
References
- 1. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Visual Monitoring of Fatty Acid Degradation during Green Tea Storage by Hyperspectral Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innopraxis.com [innopraxis.com]
- 5. researchgate.net [researchgate.net]
dealing with high background in fluorescence imaging of 12-Tridecynoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of high background fluorescence when imaging 12-Tridecynoic acid (12-TDYA).
Troubleshooting Guide: High Background Fluorescence
High background can obscure the specific signal from 12-TDYA, compromising data quality. The following guide provides a systematic approach to identify and mitigate common sources of high background.
Problem: Diffuse, non-specific fluorescence across the entire image.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescence | 1. Image an unlabeled control sample (cells treated with vehicle only) using the same imaging settings. 2. If significant fluorescence is observed, consider using a fluorophore with excitation/emission spectra that minimize overlap with the autofluorescence spectrum. 3. Employ spectral imaging and linear unmixing if available on your microscopy system. 4. Treat samples with a commercial autofluorescence quenching agent. | Reduced background signal in control and experimental samples. |
| Excess Fluorophore | 1. Decrease the concentration of the fluorescent azide probe used in the click chemistry reaction. 2. Increase the number and duration of wash steps after the click reaction. 3. Use a wash buffer containing a mild detergent (e.g., 0.1% Tween-20 in PBS) to help remove non-specifically bound fluorophore. | A clearer image with a better signal-to-noise ratio. |
| Non-specific Binding of 12-TDYA | 1. Reduce the concentration of 12-TDYA during the labeling step. 2. Decrease the incubation time with 12-TDYA. 3. Include a serum-free wash step before fixation to remove unincorporated 12-TDYA from the media. | Localization of the fluorescent signal to specific cellular compartments. |
Problem: Punctate, non-specific fluorescent spots.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Aggregated Fluorophore | 1. Centrifuge the fluorescent azide stock solution before use to pellet any aggregates. 2. Prepare fresh dilutions of the fluorescent azide for each experiment. 3. Filter the diluted fluorescent azide solution through a 0.2 µm syringe filter before adding it to the click reaction cocktail. | Reduction or elimination of bright, punctate artifacts. |
| Copper(I) Catalyst Issues | 1. Prepare the copper(I) solution fresh immediately before use. 2. Optimize the concentration of the copper(I) catalyst and the ligand (e.g., TBTA). Excessive copper can lead to cell damage and increased background. 3. Ensure thorough mixing of the click reaction cocktail. | Improved signal specificity and reduced cellular toxicity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background when imaging 12-TDYA?
A1: The main contributors to high background are typically:
-
Cellular Autofluorescence: Many cell types naturally fluoresce, especially in the green and yellow channels.[1]
-
Non-specific Staining: This can arise from the fluorescent azide probe binding to cellular components other than the alkyne-tagged 12-TDYA.[2]
-
Excess Reagents: Incomplete removal of unincorporated 12-TDYA or excess fluorescent azide after the respective labeling and reaction steps.
-
Suboptimal Fixation and Permeabilization: Improper sample preparation can lead to altered cell morphology and increased non-specific probe binding.[3][4]
Q2: How can I optimize the concentration of 12-TDYA for my experiments?
A2: The optimal concentration of 12-TDYA can vary depending on the cell type and experimental goals. It is recommended to perform a dose-response experiment, starting with a concentration range of 1-50 µM. Titrating the concentration will help identify the lowest effective concentration that provides a specific signal without causing cellular toxicity or excessive background.
Q3: What is the recommended protocol for the click chemistry reaction?
A3: A general protocol involves preparing a "click cocktail" containing the fluorescent azide, a copper(I) source (like CuSO₄), a reducing agent (like sodium ascorbate), and a copper-chelating ligand (like TBTA). The specific concentrations can be optimized, but a starting point is provided in the detailed experimental protocol below. It is crucial to add the components in the correct order and use freshly prepared solutions.
Q4: Can the fixation method affect the background signal?
A4: Absolutely. The choice of fixative and permeabilization agent is critical for preserving cellular structures and minimizing non-specific binding, especially when imaging lipids.[3] Formaldehyde fixation followed by a mild permeabilization with digitonin or saponin is often a good starting point for lipid-associated proteins and may be suitable for 12-TDYA imaging.[3] Harsh detergents like Triton X-100 can extract lipids and should be used with caution.[3][5]
Q5: Are there any known signaling pathways affected by 12-TDYA that could contribute to the observed fluorescence pattern?
A5: this compound is a fatty acid analog and can be incorporated into various metabolic and signaling pathways. A related molecule, 10,12-tricosadiynoic acid, is known to be an inhibitor of Acyl-CoA oxidase 1 (ACOX1), an enzyme involved in peroxisomal fatty acid β-oxidation.[2] Inhibition of this pathway could lead to alterations in lipid metabolism and potentially influence the localization of 12-TDYA. Fatty acids can also act as signaling molecules through receptors like FFAR1 and FFAR4, and their metabolic byproducts can activate proinflammatory signaling pathways.[4][6] These interactions could indirectly influence the distribution of the fluorescent signal.
Experimental Protocols
Detailed Methodology for 12-TDYA Labeling and Fluorescence Imaging
This protocol provides a starting point for imaging 12-TDYA in cultured cells. Optimization of concentrations and incubation times may be necessary for specific cell types and experimental conditions.
Materials:
-
This compound (12-TDYA)
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (or another suitable fixative)
-
Permeabilization buffer (e.g., PBS with 0.1% saponin)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Labeling:
-
Plate cells on coverslips at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of 12-TDYA in DMSO.
-
Dilute the 12-TDYA stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM).
-
Incubate the cells with the 12-TDYA-containing medium for a specified time (e.g., 4-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with warm PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% saponin in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume per coverslip, mix the following in order:
-
439 µL of PBS
-
10 µL of fluorescent azide stock (e.g., 5 mM in DMSO for a final concentration of 100 µM)
-
20 µL of 50 mM CuSO₄ in water (final concentration 2 mM)
-
20 µL of 50 mM Sodium Ascorbate in water (final concentration 2 mM, prepare fresh)
-
1 µL of 50 mM TBTA in DMSO (final concentration 100 µM)
-
-
Vortex the cocktail gently.
-
Incubate the coverslips with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with wash buffer (PBS + 0.1% Tween-20).
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging:
-
Image the samples using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Acquire images of control samples (no 12-TDYA, no-click cocktail) to assess background levels.
-
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations and incubation times for key reagents. These parameters should be optimized for each specific experimental system.
| Parameter | Recommended Starting Range | Notes |
| 12-TDYA Concentration | 1 - 50 µM | Higher concentrations may lead to toxicity and non-specific incorporation. |
| 12-TDYA Incubation Time | 4 - 24 hours | Longer times may be required for incorporation into specific lipid species. |
| Fluorescent Azide Concentration | 10 - 100 µM | Higher concentrations can increase background. |
| CuSO₄ Concentration | 50 µM - 2 mM | Higher concentrations can be cytotoxic in live-cell imaging. |
| Sodium Ascorbate Concentration | 500 µM - 2 mM | Should be prepared fresh. |
| TBTA Concentration | 100 - 500 µM | Helps to stabilize the Cu(I) ion. |
| Click Reaction Time | 30 - 60 minutes | Longer times may not significantly increase signal but could increase background. |
Visualizations
References
- 1. Short-chain fatty acid: An updated review on signaling, metabolism, and therapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidized Fatty Acids as Inter-Kingdom Signaling Molecules [mdpi.com]
- 4. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
Technical Support Center: Optimizing Lysis Buffers for 12-Tridecynoic Acid-Labeled Protein Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing lysis buffers for the analysis of proteins labeled with 12-Tridecynoic acid (12-TDA).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a lysis buffer in 12-TDA-labeled protein analysis?
A1: The lysis buffer is a critical reagent used to break open cells and release the 12-TDA-labeled proteins into a solution called a lysate. An effective lysis buffer should solubilize proteins, including those embedded in membranes, while preserving their integrity for downstream analysis such as "click chemistry" conjugation and mass spectrometry. The choice of lysis buffer can significantly impact the yield and quality of the extracted proteins.[1][2][3]
Q2: What are the key components of a lysis buffer for this application?
A2: A typical lysis buffer consists of several key components:
-
Detergents: These are essential for disrupting cell membranes and solubilizing proteins.[3][4] The choice of detergent depends on the protein of interest and downstream applications.
-
Buffering Agent: This maintains a stable pH to prevent protein denaturation. Common buffering agents include Tris-HCl and HEPES.
-
Salts: Salts like NaCl are included to control the ionic strength of the buffer.
-
Protease and Phosphatase Inhibitors: These are crucial for preventing the degradation and dephosphorylation of your target proteins by endogenous enzymes that are released during cell lysis.[1][2][5]
Q3: Which detergent should I choose for my lysis buffer?
A3: The choice of detergent is critical and depends on the nature of your 12-TDA-labeled protein.
-
For soluble cytoplasmic proteins: Mild, non-ionic detergents like NP-40 or Triton X-100 are often sufficient.[4]
-
For membrane-associated or hard-to-solubilize proteins: Stronger detergents may be necessary. RIPA buffer, which contains the ionic detergent sodium deoxycholate and the non-ionic detergent NP-40, is a common choice for whole-cell lysates.[6] For mass spectrometry-based proteomics, SDS is a powerful solubilizing agent, though it may need to be removed or diluted before analysis.[7][8][9] Zwitterionic detergents like CHAPS can also be effective for membrane proteins.[10]
Q4: Why are protease and phosphatase inhibitors necessary?
A4: When cells are lysed, proteases and phosphatases are released from cellular compartments.[1][2] These enzymes can rapidly degrade your proteins of interest or remove phosphate groups, which can be critical for protein function and signaling studies.[1] Including a cocktail of protease and phosphatase inhibitors in your lysis buffer is essential to preserve the integrity and phosphorylation state of your 12-TDA-labeled proteins.[5][11]
Troubleshooting Guides
Problem 1: Low Yield of 12-TDA-Labeled Protein in the Lysate
| Possible Cause | Suggested Solution |
| Inefficient Cell Lysis | The chosen lysis buffer may not be strong enough to effectively disrupt the cell membranes. Consider switching to a stronger lysis buffer, such as RIPA buffer or one containing SDS.[6][7] Mechanical disruption methods like sonication or homogenization can also be used in conjunction with the lysis buffer to improve efficiency.[6][12] |
| Protein Degradation | Proteases released during lysis can degrade the target protein. Ensure that a fresh and appropriate protease inhibitor cocktail is added to the lysis buffer immediately before use.[5][11] Keep samples on ice throughout the lysis procedure to minimize enzymatic activity.[13] |
| Protein Precipitation | The labeled protein may be precipitating out of solution. This can happen if the detergent concentration is too low or if the protein is not well-solubilized. Try increasing the detergent concentration or testing a different type of detergent.[3] For highly hydrophobic proteins, a denaturing detergent like SDS might be necessary.[7][9] |
| Incomplete Solubilization of Membrane Proteins | 12-TDA is a fatty acid analog, so it is likely to be incorporated into acylated proteins, which are often membrane-associated. Ensure your lysis buffer contains a detergent suitable for solubilizing membrane proteins, such as Triton X-100, NP-40, or stronger detergents like those in RIPA buffer.[4][6][10] |
Problem 2: Inconsistent Results in Downstream "Click Chemistry" Reaction
| Possible Cause | Suggested Solution |
| Interference from Lysis Buffer Components | Some components in the lysis buffer can interfere with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. For example, chelating agents like EDTA can interfere with the copper catalyst. If you suspect interference, consider using a lysis buffer without interfering components or perform a buffer exchange step (e.g., using a spin column) to remove them before the click reaction. |
| Reduced Protein Solubility After Labeling | The addition of a bulky reporter tag via click chemistry can sometimes reduce the solubility of the protein, leading to precipitation.[14] Ensure that the buffer used for the click reaction is compatible with maintaining protein solubility. |
| Non-specific Labeling | High concentrations of detergents or other buffer components might promote non-specific binding of the click chemistry reagents.[15] It may be necessary to optimize the concentration of detergents in the lysis buffer or perform a cleanup step before the click reaction. |
Problem 3: Poor Data Quality in Mass Spectrometry Analysis
| Possible Cause | Suggested Solution |
| Detergent Interference | Many detergents, especially non-ionic ones like Triton X-100 and NP-40, can interfere with mass spectrometry analysis.[16] If using these detergents, they should be removed before analysis. SDS is also known to interfere but can be more effectively removed. Consider using a mass spectrometry-compatible detergent or a detergent removal protocol. |
| Low Protein Concentration | If the protein yield from the lysis step is low, the signal in the mass spectrometer will also be weak. Optimize the lysis protocol to maximize protein recovery as described in "Problem 1". |
| Presence of Contaminants | Salts, lipids, and other cellular debris from the lysate can contaminate the sample and affect mass spectrometry results. Ensure proper clarification of the lysate by centrifugation after lysis.[12][17] |
Data Presentation: Comparison of Common Lysis Buffer Detergents
| Detergent | Type | Properties | Recommended Use Cases for 12-TDA Analysis | Mass Spectrometry Compatibility |
| Triton X-100 | Non-ionic | Mild, non-denaturing | Solubilizing membrane proteins while preserving their native structure.[4] | Poor, requires removal.[16] |
| NP-40 (Nonidet P-40) | Non-ionic | Mild, non-denaturing | Isolating cytoplasmic and membrane proteins.[4] | Poor, requires removal. |
| SDS (Sodium Dodecyl Sulfate) | Anionic | Strong, denaturing | Highly effective for solubilizing a wide range of proteins, including difficult-to-extract membrane proteins.[7][9] | Poor, must be removed before LC-MS.[9] |
| CHAPS | Zwitterionic | Non-denaturing | Solubilizing and stabilizing membrane proteins while preserving their native conformation.[4] | Moderate, can be used but may require optimization. |
| RIPA Buffer Cocktail | Mixed | Strong, denaturing | Whole-cell lysates for a broad range of proteins, including nuclear and membrane-bound.[6] | Poor, contains multiple detergents that interfere. |
Experimental Protocols
Protocol 1: General Cell Lysis for 12-TDA-Labeled Proteins
-
Preparation:
-
Culture and treat cells with this compound for metabolic labeling.
-
Prepare a lysis buffer appropriate for your target protein (e.g., RIPA buffer or a buffer with 1% Triton X-100).
-
Immediately before use, add a protease and phosphatase inhibitor cocktail to the lysis buffer.[5][11] Keep the buffer on ice.
-
-
Cell Harvesting and Lysis:
-
For adherent cells, wash the cell monolayer with ice-cold PBS.[17][18]
-
Add the chilled lysis buffer to the plate and scrape the cells.[17][18]
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in lysis buffer.[17][18]
-
Incubate the lysate on ice for 15-30 minutes with occasional vortexing.[12][18]
-
-
Lysate Clarification:
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay, such as the BCA assay.[19]
-
-
Downstream Processing:
-
The lysate is now ready for downstream applications like click chemistry, immunoprecipitation, or western blotting. For mass spectrometry, further sample cleanup to remove detergents may be required.
-
Visualizations
Caption: Workflow for 12-TDA labeled protein analysis.
Caption: Decision tree for lysis buffer optimization.
References
- 1. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 3. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 5. Protease Inhibitors and Phosphatase Inhibitors | Thermo Fisher Scientific [thermofisher.com]
- 6. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 7. lisym-cancer.org [lisym-cancer.org]
- 8. [PDF] Lysis buffer selection guidance for mass spectrometry-based global proteomics including studies on the intersection of signal transduction and metabolism | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protease Inhibitors and Phosphatase Inhibitors | Fisher Scientific [fishersci.com]
- 12. ptglab.com [ptglab.com]
- 13. mpbio.com [mpbio.com]
- 14. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Emergence of mass spectrometry detergents for membrane proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.cn]
- 18. Example Protocol: Cell Lysis for Downstream Protein Research | AAT Bioquest [aatbio.com]
- 19. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Detection of Low-Abundance Acylated Proteins
Welcome to the technical support center for the analysis of low-abundance acylated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the detection and analysis of protein acylation.
Frequently Asked Questions (FAQs)
Q1: Why is the detection of low-abundance acylated proteins so challenging?
A1: The detection of low-abundance acylated proteins is challenging due to several factors. Acylated proteins are often present in very small quantities within the cell. During mass spectrometry analysis, the signals from these low-abundance proteins can be masked by more abundant, unmodified proteins, a phenomenon known as signal suppression.[1][2] Additionally, some acylation modifications, like S-palmitoylation, do not occur on a predictable amino acid motif, making their identification difficult.[3]
Q2: What are the primary strategies to enrich for low-abundance acylated proteins?
A2: The main strategies involve selectively isolating acylated proteins or peptides from the complex mixture of a cell lysate. Common approaches include:
-
Antibody-Based Affinity Enrichment: This method uses antibodies that specifically recognize acylated amino acids, such as acetyl-lysine, to capture and enrich for acylated proteins or peptides.[1][2][4]
-
Chemical Derivatization and Affinity Purification: This strategy involves chemically modifying the acylated residue to attach a tag, like biotin. The tagged proteins can then be purified using affinity chromatography, for example, with streptavidin beads.[1][2]
-
Metabolic Labeling with Chemical Reporters: Cells are cultured with fatty acid analogs containing a "bioorthogonal" chemical handle (e.g., an alkyne or azide).[3][5] These analogs are incorporated into proteins, which can then be detected or enriched via "click chemistry".[5][6]
-
Acyl-Biotinyl Exchange (ABE) and Acyl-Resin Assisted Capture (Acyl-RAC): These methods are specific for S-acylated proteins. They involve blocking free thiol groups, cleaving the acyl group to reveal a free thiol, and then capturing the protein on a resin.[6][7][8]
Q3: What is the difference between protein acetylation and protein acylation?
A3: Protein acylation is a broad term for the attachment of an acyl group (RCO-) to a protein. Protein acetylation is a specific type of acylation where the acyl group is an acetyl group (CH₃CO-).[9] Other examples of acylation include propionylation, succinylation, myristoylation, and palmitoylation.[5][10]
Q4: How can I validate the results of my large-scale acyl-proteomics experiment?
A4: Orthogonal validation methods are crucial. Techniques like Western blotting and immunoprecipitation can be used to confirm the acylation of specific candidate proteins.[5] Site-directed mutagenesis, where the acylated amino acid is replaced with one that cannot be acylated (e.g., lysine to arginine), can help to functionally validate the importance of the acylation event.[5]
Troubleshooting Guides
Problem 1: Low yield of enriched acylated proteins.
| Possible Cause | Troubleshooting Step |
| Inefficient cell lysis and protein extraction | Use an optimized lysis buffer for your specific sample and target protein. Consider harsher detergents like SDS for membrane proteins, but be mindful of protein denaturation.[11] Include protease and phosphatase inhibitors to prevent degradation. |
| Inefficient antibody binding in affinity enrichment | Ensure the antibody is validated for immunoprecipitation. Optimize the antibody concentration and incubation time. Use high-quality, commercially available antibodies with stable quality and high reproducibility.[2] |
| Poor incorporation of metabolic labels | Optimize the concentration of the fatty acid analog and the labeling time for your specific cell type to maximize incorporation and minimize cytotoxicity.[6] Ensure the chemical reporter is fully solubilized in the media.[3] |
| Inefficient capture on affinity resin | Ensure that the binding capacity of the resin is not exceeded. Wash the resin with appropriate buffers to remove non-specifically bound proteins.[1] For ABE/Acyl-RAC, ensure complete blocking of free thiols and efficient cleavage of the acyl group.[8] |
Problem 2: High background of non-acylated proteins in the enriched sample.
| Possible Cause | Troubleshooting Step |
| Non-specific binding to the antibody or resin | Increase the stringency of the wash buffers by adding detergents (e.g., Tween-20) or increasing the salt concentration. Optimize blocking steps; for Western blotting, reducing the concentration of the blocking agent may be necessary for low-abundance proteins.[11] |
| Cross-reactivity of the antibody | Validate the specificity of your antibody using positive and negative controls. Consider using a different antibody from another vendor if cross-reactivity is high. |
| Contamination during sample preparation | Maintain a clean working environment and use filtered pipette tips to avoid keratin and other common contaminants. |
| Incomplete blocking of free thiols in ABE/Acyl-RAC | Extend the reduction time and increase the concentration of the blocking agent to ensure all free cysteines are blocked before hydroxylamine treatment.[8] |
Problem 3: Difficulty detecting low-abundance acylated proteins by Western blot.
| Possible Cause | Troubleshooting Step |
| Low amount of target protein loaded on the gel | Increase the amount of protein loaded per lane. Concentrate your sample before loading. |
| Inefficient protein transfer to the membrane | Use a PVDF membrane, which has a higher protein binding capacity than nitrocellulose, making it more suitable for low-abundance proteins. Optimize transfer time and conditions based on the molecular weight of your protein.[11] |
| Weak signal from the primary or secondary antibody | Increase the concentration of the primary antibody and/or the secondary antibody. Use a high-sensitivity chemiluminescent substrate.[12] |
| Protein degradation | Always use fresh protease inhibitors in your lysis buffer and keep samples on ice. |
Quantitative Data Summary
The following table summarizes common quantitative proteomics approaches that can be coupled with enrichment strategies for acylated proteins.
| Method | Principle | Advantages | Considerations |
| SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | Cells are metabolically labeled with "heavy" or "light" amino acids. Protein abundance is quantified by the ratio of heavy to light peptides in the mass spectrometer. | High accuracy and reproducibility. | Applicable only to cultured cells. |
| iTRAQ/TMT (isobaric Tags for Relative and Absolute Quantitation/Tandem Mass Tags) | Peptides from different samples are labeled with isobaric tags. Quantification is based on the reporter ions generated during MS/MS fragmentation. | Allows for multiplexing of up to 16 samples.[13] | Can have issues with ratio compression. |
| Label-Free Quantification | Protein abundance is determined by comparing the signal intensity or spectral counts of peptides between different runs. | No special labeling required, applicable to any sample type. | Requires highly reproducible chromatography and mass spectrometry performance. |
| DIA (Data-Independent Acquisition) / SWATH (Sequential Window Acquisition of all Theoretical Mass Spectra) | A method of data acquisition in mass spectrometry that systematically fragments all ions in a selected mass range. | Comprehensive and reproducible quantification. | Requires extensive library generation and complex data analysis. |
Experimental Protocols
Antibody-Based Enrichment of Acetylated Peptides for Mass Spectrometry
This protocol provides a general workflow for the enrichment of acetylated peptides using an anti-acetyl-lysine antibody.
-
Protein Extraction and Digestion:
-
Affinity Enrichment:
-
Incubate the peptide mixture with anti-acetyl-lysine antibody-conjugated beads (e.g., agarose or magnetic beads).[1]
-
Wash the beads extensively with a series of buffers to remove non-specifically bound peptides.
-
-
Elution:
-
Elute the bound acetylated peptides from the beads, typically using an acidic solution.
-
-
Sample Cleanup and Mass Spectrometry:
-
Desalt the eluted peptides using a C18 StageTip or equivalent.
-
Analyze the enriched peptides by LC-MS/MS.[1]
-
Acyl-Resin Assisted Capture (Acyl-RAC) for S-acylated proteins
This protocol outlines the key steps for the enrichment of S-acylated (palmitoylated) proteins.
-
Lysis and Blocking of Free Thiols:
-
Lyse cells in a buffer containing a thiol-blocking agent (e.g., N-ethylmaleimide, NEM) to block all free cysteine residues.[8]
-
-
Cleavage of Thioester Bonds:
-
Capture of Formerly S-acylated Proteins:
-
Incubate the lysate with a thiol-reactive resin (e.g., thiopropyl Sepharose) to capture the proteins with newly exposed thiol groups.[8]
-
-
Elution and Analysis:
-
Wash the resin to remove non-specifically bound proteins.
-
Elute the captured proteins by adding a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.[8]
-
Visualizations
Caption: Workflow for antibody-based enrichment of acylated peptides.
Caption: Acyl-Resin Assisted Capture (Acyl-RAC) workflow.
Caption: Troubleshooting logic for low acylated protein signals.
References
- 1. How to Enrich Acetylated Peptides Before Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. How Different Enrichment Strategies Impact Acetylated Protein Detection: A Comparative Review | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylated Peptide Enrichment Service - Creative Proteomics [creative-proteomics.com]
- 5. How to Analysis Protein Acylation - Creative Proteomics [creative-proteomics.com]
- 6. Technologies and Challenges in Proteomic Analysis of Protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Is the Differences Between Protein Acetylation and Acylation? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. Detecting Low Abundance Proteins in Western Blotting | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: 12-Tridecynoic Acid and Cellular Lipid Metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Tridecynoic acid. The information is designed to help minimize its impact on cellular lipid metabolism during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its expected impact on cellular lipid metabolism?
This compound is a long-chain fatty acid.[1] While specific studies on its metabolic impact are limited, as a fatty acid, it is expected to be taken up by cells and incorporated into various lipid metabolic pathways. This includes potential integration into cellular lipids, such as triglycerides and phospholipids, or undergoing mitochondrial β-oxidation for energy production. Its effects could be influenced by the cell type and the specific experimental conditions.
Q2: How can I prepare a stock solution of this compound for cell culture experiments?
For dissolving this compound, it is recommended to first attempt dissolution in a small amount of ethanol or DMSO. For cell culture applications, a stock solution in DMSO can be prepared and then diluted into the culture medium to the desired final concentration.[2] It is crucial to ensure the final solvent concentration in the culture medium is non-toxic to the cells, typically below 0.1% for DMSO.[2] Due to its low aqueous solubility, direct dissolution in aqueous media is not recommended.[2]
Q3: What are the potential off-target effects of this compound?
As with many fatty acid analogs, this compound could have off-target effects. These may include alterations in membrane fluidity, activation of signaling pathways, or non-specific binding to proteins. It is important to include appropriate controls in your experiments to account for these potential effects.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
Standard cytotoxicity assays such as MTT, XTT, or LDH release assays can be used to determine the toxic concentration range of this compound in your specific cell line. It is recommended to perform a dose-response experiment to establish a non-toxic working concentration for your metabolic studies.
Troubleshooting Guides
Below are common issues encountered during experiments with this compound, along with potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor solubility in culture medium | This compound has low aqueous solubility. | - Prepare a concentrated stock solution in a solvent like DMSO or ethanol before diluting into the culture medium. - Ensure the final solvent concentration is not toxic to the cells. - Gently warm the medium and vortex to aid dissolution, but avoid excessive heat that could degrade the compound. |
| High cell death or cytotoxicity | The concentration of this compound or the solvent is too high. | - Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. - Ensure the final concentration of the solvent (e.g., DMSO) is below 0.1%. - Check the purity of your this compound. |
| Inconsistent experimental results | - Variability in stock solution preparation. - Degradation of the compound. - Inconsistent cell culture conditions. | - Prepare fresh stock solutions for each experiment or store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. - Standardize cell seeding density, treatment duration, and other experimental parameters. - Ensure consistent quality of cell culture reagents. |
| No observable effect on lipid metabolism | - The concentration of this compound is too low. - The incubation time is too short. - The chosen assay is not sensitive enough. | - Increase the concentration of this compound, staying within the non-toxic range. - Perform a time-course experiment to determine the optimal treatment duration. - Use more sensitive analytical methods, such as lipidomics, to detect subtle changes in lipid profiles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Treatment of Cells with this compound
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution directly into pre-warmed complete culture medium to the desired final concentration. Mix well by inverting the tube.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO without the compound).
-
Incubate the cells for the desired period.
Protocol 3: Analysis of Cellular Lipid Content by Oil Red O Staining
-
After treatment with this compound, wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin in PBS for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Allow the cells to dry completely.
-
Add Oil Red O staining solution and incubate for 10-20 minutes at room temperature.
-
Wash the cells with water until the water runs clear.
-
Visualize the lipid droplets under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
Signaling Pathways and Workflows
References
Validation & Comparative
Validating 12-Tridecynoic Acid Labeling: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals investigating protein acylation, 12-Tridecynoic acid (12-TDYA) has emerged as a powerful metabolic labeling tool. This alkyne-functionalized fatty acid analog is incorporated into proteins by cellular machinery, enabling their subsequent visualization and identification through click chemistry. However, to ensure the accuracy and reliability of labeling studies, validation with orthogonal methods is crucial. This guide provides a comprehensive comparison of 12-TDYA labeling with two gold-standard orthogonal techniques: Acyl-Resin Assisted Capture (Acyl-RAC) and mass spectrometry-based proteomics, supported by experimental data and detailed protocols.
Protein acylation, the covalent attachment of fatty acids to proteins, plays a pivotal role in regulating protein localization, stability, and function. Dysregulation of this post-translational modification is implicated in numerous diseases, including cancer and neurodegenerative disorders. The use of chemical reporters like 12-TDYA has revolutionized the study of protein acylation by providing a non-radioactive and highly sensitive means of detection.[1]
Orthogonal validation involves using distinct methodologies to confirm initial findings, thereby minimizing the risk of method-specific artifacts and increasing confidence in the results. For 12-TDYA labeling, Acyl-RAC and mass spectrometry serve as excellent validation tools as they rely on different principles to identify and enrich acylated proteins.
Comparative Analysis of Methodologies
| Feature | This compound (12-TDYA) Labeling | Acyl-Resin Assisted Capture (Acyl-RAC) | Mass Spectrometry (Proteomics) |
| Principle | Metabolic incorporation of an alkyne-tagged fatty acid analog into proteins, followed by click chemistry for detection or enrichment.[1] | Selective chemical capture of endogenously S-acylated proteins on a thiol-reactive resin after cleavage of the thioester bond.[1][3] | Direct identification and quantification of peptides, including those with post-translational modifications, based on their mass-to-charge ratio.[4] |
| Detection of | De novo acylation (newly synthesized acylated proteins).[1] | Endogenous (steady-state) S-acylation.[1] | Both endogenous and metabolically labeled acylated proteins. |
| Specificity | Can label various types of fatty acylation (N-myristoylation, S-palmitoylation). Specificity depends on the length of the fatty acid analog. | Specific for thioester-linked S-acylation.[3] | Can identify specific acylation sites and the type of fatty acid attached. |
| Sensitivity | High, especially when combined with fluorescent detection. | High, can detect low-abundance acylated proteins. | High, capable of identifying a large number of acylated proteins and their modification sites. |
| Quantitative | Semi-quantitative (Western blot) to quantitative (with isotopic labeling). | Semi-quantitative (Western blot) to quantitative (with isotopic labeling).[3] | Highly quantitative, especially with methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC).[5] |
| Throughput | High-throughput compatible for screening. | Moderate throughput. | High-throughput for protein identification and quantification. |
| Live Cells | Requires live cells for metabolic incorporation.[1] | Can be performed on cell lysates and tissues (fresh or frozen).[1] | Can be performed on cell lysates and tissues. |
Experimental Protocols
Protocol 1: this compound (12-TDYA) Metabolic Labeling and Click Chemistry
This protocol outlines the general steps for labeling proteins with 12-TDYA in cultured mammalian cells and subsequent detection via click chemistry.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (12-TDYA)
-
Fatty acid-free bovine serum albumin (BSA)
-
Click chemistry reagents (e.g., azide-functionalized fluorescent dye or biotin, copper(II) sulfate, reducing agent like sodium ascorbate, and a copper chelator like TBTA or THPTA)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Culture and Labeling:
-
Plate cells and allow them to adhere and reach the desired confluency.
-
Prepare the 12-TDYA labeling medium by complexing 12-TDYA with fatty acid-free BSA in serum-free medium. Add this complex to the complete culture medium to achieve the desired final concentration of 12-TDYA.
-
Incubate the cells with the 12-TDYA labeling medium for a predetermined time (e.g., 4-16 hours) to allow for metabolic incorporation.
-
-
Cell Lysis:
-
Wash the cells with cold PBS to remove excess labeling medium.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction cocktail containing the azide-functionalized reporter molecule (fluorescent dye or biotin), copper(II) sulfate, a reducing agent, and a copper chelator.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Analysis:
-
For fluorescent detection, the labeled proteins can be separated by SDS-PAGE and visualized using a fluorescence gel scanner.
-
For enrichment of biotin-labeled proteins, streptavidin affinity purification can be performed, followed by elution and analysis by Western blot or mass spectrometry.[6]
-
Protocol 2: Acyl-Resin Assisted Capture (Acyl-RAC)
This protocol describes the enrichment of S-acylated proteins from cell lysates.
Materials:
-
Cell lysate
-
Blocking buffer (e.g., HEN buffer: 100 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine) containing a thiol-blocking agent (e.g., methyl methanethiosulfonate - MMTS)
-
Thiopropyl sepharose resin
-
Cleavage solution (e.g., neutral hydroxylamine solution)
-
Wash buffers
-
Elution buffer (e.g., SDS-PAGE sample buffer with a reducing agent like DTT or β-mercaptoethanol)
Procedure:
-
Blocking of Free Thiols:
-
Incubate the cell lysate with the blocking buffer containing MMTS to block all free cysteine residues.
-
-
Removal of Blocking Agent:
-
Precipitate the proteins (e.g., with acetone) to remove excess MMTS.
-
-
Thioester Cleavage and Capture:
-
Resuspend the protein pellet in a binding buffer.
-
Divide the sample into two aliquots. Treat one with the hydroxylamine solution to cleave the thioester bonds of S-acylated proteins, and the other with a control solution (e.g., Tris or NaCl).
-
Add the thiopropyl sepharose resin to both samples and incubate to allow the newly exposed thiols (in the hydroxylamine-treated sample) to bind to the resin.
-
-
Washing:
-
Wash the resin extensively to remove non-specifically bound proteins.
-
-
Elution and Analysis:
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental process and the biological context of protein acylation, the following diagrams have been generated using Graphviz.
Caption: Workflow for validating 12-TDYA labeling with Acyl-RAC.
Protein acylation is a key regulatory mechanism in many signaling pathways. The Wnt signaling pathway, which is crucial for embryonic development and tissue homeostasis, provides an excellent example. Wnt proteins undergo palmitoylation, a type of S-acylation, which is essential for their secretion and interaction with their receptors.[8]
References
- 1. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.rockefeller.edu [digitalcommons.rockefeller.edu]
- 3. Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large-scale protein identification using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specific analysis of protein S-acylation by resin-assisted capture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the WNT1 residues required for palmitoylation by Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 12-Tridecynoic Acid and Other Alkyne-Tagged Fatty Acids for Cellular Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for the accurate study of protein fatty acylation and lipid metabolism. Alkyne-tagged fatty acids have emerged as indispensable probes for visualizing and quantifying these processes. This guide provides a comprehensive comparison of 12-Tridecynoic acid with other commonly used alkyne-tagged fatty acids, supported by experimental data to inform probe selection for specific research applications.
The use of fatty acid analogues bearing a terminal alkyne group allows for their metabolic incorporation into cellular pathways and subsequent detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry". This bioorthogonal reaction enables the attachment of reporter tags, such as fluorophores or biotin, for visualization and enrichment of lipidated proteins and other metabolites. The choice of the alkyne-tagged fatty acid, particularly its chain length, can significantly influence its cellular uptake, metabolic fate, and specificity of protein labeling.
Performance Comparison of Alkyne-Tagged Fatty Acids
The performance of alkyne-tagged fatty acids is primarily assessed by their efficiency of cellular uptake and incorporation into target proteins, as well as their specificity for particular types of fatty acylation.
Cellular Uptake Dynamics
The chain length of a fatty acid is a critical determinant of its mechanism and rate of cellular uptake. While comprehensive quantitative data directly comparing a wide range of alkyne-tagged fatty acids is limited, studies using fluorescently-labeled and alkyne-tagged fatty acids provide valuable insights into the influence of chain length.
A study utilizing Raman spectroscopy to monitor the uptake of alkyne-tagged fatty acids in HEK293T cells revealed a significant difference in uptake efficiency based on chain length. The results indicated a 1.5-fold increase in the uptake of a C16 alkyne fatty acid and a 1.9-fold increase for a C18 analogue compared to a C14 alkyne fatty acid. This suggests that longer-chain fatty acids may be more readily taken up by cells.
| Fatty Acid Analogue | Relative Cellular Uptake (Normalized to C14) |
| C14 Alkyne Fatty Acid | 1.00 |
| C16 Alkyne Fatty Acid | 1.50 |
| C18 Alkyne Fatty Acid | 1.90 |
| Table 1: Relative cellular uptake of different alkyne-tagged fatty acids in HEK293T cells as determined by Raman spectroscopy. |
Specificity of Protein Incorporation
Different chain-length fatty acids are preferentially utilized by distinct fatty acylation enzymes. This inherent specificity can be leveraged by using alkyne-tagged analogues of corresponding lengths to probe specific types of protein lipidation.
-
N-Myristoylation: This modification involves the attachment of myristic acid (C14). Comparative studies have shown that alkyne analogues of myristic acid, such as 13-tetradecynoic acid (13-TDYA), are preferentially incorporated into N-myristoylated proteins. While a C12 analogue like this compound can also be used, longer chain fatty acid reporters show less efficient labeling of N-myristoylated proteins[1].
-
S-Palmitoylation: This is the attachment of palmitic acid (C16) to cysteine residues. Consequently, 15-hexadecynoic acid (15-HDYA) is a commonly used probe for studying S-palmitoylation.
-
Stearoylation: For probing the attachment of stearic acid (C18), 17-octadecynoic acid (17-ODYA) is the analogue of choice.
It is important to note that the cellular lipid metabolism is complex. Alkyne-tagged fatty acids can be metabolized by cells, leading to chain shortening or elongation, which could result in the labeling of proteins with a fatty acyl chain of a different length than the probe originally introduced[1]. This underscores the importance of careful experimental design and data interpretation.
Experimental Protocols
Detailed methodologies are crucial for the successful application of alkyne-tagged fatty acids. Below are representative protocols for metabolic labeling and subsequent detection.
Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for incorporating alkyne-tagged fatty acids into proteins in living cells.
Materials:
-
Alkyne-tagged fatty acid of choice (e.g., this compound, 13-TDYA, 15-HDYA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium appropriate for the cell line
-
Cultured mammalian cells
Procedure:
-
Preparation of Fatty Acid-BSA Conjugate: To improve solubility and cellular uptake, the alkyne-tagged fatty acid is complexed with fatty acid-free BSA. A stock solution of the fatty acid is prepared in DMSO or ethanol and then incubated with a solution of fatty acid-free BSA in PBS with gentle agitation.
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
Metabolic Labeling: Replace the normal growth medium with a medium containing the fatty acid-BSA conjugate at a final concentration typically ranging from 25 to 100 µM. The optimal concentration and labeling time (usually 4-24 hours) should be determined empirically for each cell line and experimental setup.
-
Cell Harvesting: After the incubation period, wash the cells with cold PBS to remove excess labeling reagent. The cells can then be lysed for downstream applications.
Click Chemistry Reaction for Protein Visualization
This protocol outlines the steps for attaching a fluorescent reporter to the alkyne-tagged proteins in a cell lysate.
Materials:
-
Cell lysate containing alkyne-labeled proteins
-
Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)
-
Copper(I) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (ligand to stabilize Cu(I))
-
SDS-PAGE loading buffer
Procedure:
-
Prepare the Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the cell lysate, azide-fluorophore, TCEP or sodium ascorbate, TBTA, and CuSO₄. The final concentrations of the reagents need to be optimized, but typical ranges are 50-100 µM for the azide-fluorophore, 1 mM for the reducing agent, 100 µM for TBTA, and 1 mM for CuSO₄.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour, protected from light.
-
Protein Precipitation (Optional): To remove excess reagents, proteins can be precipitated using methods like methanol/chloroform precipitation.
-
Analysis: Resuspend the protein pellet in SDS-PAGE loading buffer, resolve the proteins by SDS-PAGE, and visualize the fluorescently labeled proteins using an appropriate gel imager.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in using alkyne-tagged fatty acids for protein analysis.
Conclusion
The selection of an alkyne-tagged fatty acid is a critical step in designing experiments to study protein lipidation and fatty acid metabolism. This compound serves as a valuable tool, particularly for investigating modifications involving shorter-chain fatty acids. However, for studies targeting specific types of acylation, such as N-myristoylation or S-palmitoylation, the use of chain-length matched analogues (C14 and C16 respectively) is recommended for higher specificity. Researchers should carefully consider the chain length-dependent differences in cellular uptake and metabolic processing when choosing a probe and interpreting their results. The provided protocols and workflows offer a foundation for the successful application of these powerful chemical biology tools.
References
Unveiling Cellular Lipid Dynamics: A Comparative Guide to 12-Tridecynoic Acid Detection Methodologies
For researchers, scientists, and professionals in drug development, the precise detection of molecular probes is paramount. 12-Tridecynoic acid, a valuable tool for studying fatty acid metabolism and post-translational modifications, offers unique detection possibilities. This guide provides an objective comparison between the established click chemistry-based detection of this compound and a hypothetical, yet feasible, antibody-based approach, offering insights into their respective principles, workflows, and potential applications.
At a Glance: Comparing Detection Methods
| Feature | Click Chemistry-Based Detection | Antibody-Based Detection (Hypothetical) |
| Principle of Detection | Bioorthogonal chemical reaction between the alkyne on this compound and an azide- or cyclooctyne-tagged reporter molecule. | Specific binding of an antibody to the this compound molecule. |
| Requirement for Labeling | Requires metabolic incorporation of this compound into cellular components. | Requires the generation of specific antibodies against this compound, likely by immunization with a hapten-carrier conjugate. |
| Specificity | High, due to the bioorthogonal nature of the click reaction which minimizes off-target reactions with endogenous molecules. | Potentially high, but depends on the specificity of the generated antibody. Cross-reactivity with other fatty acids is a possibility. |
| Sensitivity | Generally high, and can be amplified through the choice of reporter molecule (e.g., bright fluorophores, enzymes). | Can be high, especially with techniques like ELISA, but is dependent on antibody affinity. |
| In Vivo/Live-Cell Imaging | Feasible, particularly with copper-free click chemistry (SPAAC). | Challenging for intracellular targets as antibodies generally do not cross the cell membrane. Possible for extracellular targets. |
| Multiplexing Capability | Can be multiplexed with other bioorthogonal chemistries. | Can be multiplexed with antibodies against other targets, a common practice in immunoassays. |
| Ease of Implementation | The chemical reaction is relatively straightforward. Reagents are commercially available. | Antibody development is a complex and time-consuming process. Once the antibody is available, standard immunoassay protocols are used. |
Visualizing the Workflows
A clear understanding of the experimental workflow is crucial for methodological selection. The following diagrams illustrate the key steps involved in both click chemistry and antibody-based detection of this compound.
Detailed Experimental Protocols
To provide a practical understanding, the following are detailed protocols for both detection methodologies.
Protocol 1: Click Chemistry-Based Detection of this compound Labeled Proteins
This protocol outlines the detection of proteins that have been metabolically labeled with this compound using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-functionalized reporter tag (e.g., Azide-Fluor 488, Biotin-Azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
-
Equipment for downstream analysis (e.g., fluorescence microscope, SDS-PAGE and Western blot apparatus)
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a fresh medium containing this compound at a final concentration of 25-100 µM.
-
Incubate the cells for 4-24 hours to allow for the incorporation of the fatty acid.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add lysis buffer and incubate on ice for 30 minutes.
-
Harvest the lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine 50-100 µg of protein lysate with the azide-reporter tag (final concentration 10-50 µM).
-
Prepare the catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA solution to the lysate to a final copper concentration of 100 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
-
Analysis:
-
For fluorescence imaging: Analyze the labeled lysate directly using a fluorescence plate reader or prepare for SDS-PAGE and in-gel fluorescence scanning.
-
For Western blot analysis (with biotin-azide): Separate the labeled proteins by SDS-PAGE, transfer to a PVDF membrane, and detect the biotinylated proteins using a streptavidin-HRP conjugate followed by chemiluminescence detection.
-
Protocol 2: Hypothetical Antibody-Based Detection of this compound via Competitive ELISA
This protocol describes a hypothetical competitive ELISA for the quantification of this compound in a sample. This method would first require the successful generation of a specific antibody.
Part A: Generation of Anti-12-Tridecynoic Acid Antibodies (Conceptual)
-
Hapten-Carrier Conjugation:
-
Conjugate the carboxyl group of this compound to an amine group on a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) using carbodiimide chemistry (e.g., EDC/NHS).
-
Purify the conjugate to remove unconjugated hapten and reagents.
-
-
Immunization and Antibody Production:
-
Immunize an animal (e.g., rabbit, mouse) with the this compound-carrier conjugate emulsified in adjuvant.
-
Administer booster injections at regular intervals.
-
Collect serum and purify the polyclonal antibodies using affinity chromatography against the this compound-carrier conjugate. For monoclonal antibodies, hybridoma technology would be employed.
-
Part B: Competitive ELISA Protocol
Materials:
-
Anti-12-Tridecynoic acid primary antibody
-
96-well microplate
-
This compound-BSA conjugate (for coating)
-
Sample containing this compound
-
This compound standard
-
Enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the this compound-BSA conjugate in coating buffer and add 100 µL to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the this compound standard and the samples.
-
In a separate plate or tubes, pre-incubate the standards/samples with a fixed, limiting concentration of the anti-12-Tridecynoic acid primary antibody for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard. The signal will be inversely proportional to the concentration of this compound in the sample.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Concluding Remarks
The choice between click chemistry and antibody-based detection for this compound depends heavily on the specific research question and available resources. Click chemistry offers a robust and highly specific method for visualizing and identifying molecules that have incorporated this fatty acid analogue, with the significant advantage of being applicable in live cells. The primary limitation is that it detects the alkyne handle, not the entire fatty acid structure directly.
Conversely, a validated antibody-based method would offer direct detection of the this compound molecule. However, the development of a specific and high-affinity antibody is a significant undertaking with inherent challenges, including potential cross-reactivity. For quantitative analysis in biological fluids, a competitive ELISA, once established, could provide a high-throughput and sensitive assay.
Ultimately, for most current applications involving the tracking and identification of lipid-modified proteins and metabolic flux, click chemistry remains the more established, accessible, and versatile method for the detection of this compound. The development of a reliable antibody-based method would, however, open up new avenues for its detection and quantification, particularly in contexts where bioorthogonal labeling is not feasible.
A Comparative Guide: Copper-Catalyzed vs. Copper-Free Click Chemistry for 12-Tridecynoic Acid
For Researchers, Scientists, and Drug Development Professionals
The ability to tag and trace biomolecules is paramount in modern biological research and drug development. 12-Tridecynoic acid, a terminal alkyne-containing fatty acid, serves as a valuable chemical reporter for studying lipid metabolism and signaling. Its alkyne group allows for covalent modification via "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. This guide provides an objective comparison of the two primary methods for labeling this compound: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).
Performance Comparison: CuAAC vs. SPAAC
The choice between copper-catalyzed and copper-free click chemistry depends heavily on the experimental context, particularly whether the reaction is performed in vitro or in a living system.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed reaction between a terminal alkyne (this compound) and an azide. | Reaction between a terminal alkyne (this compound) and a strained cyclooctyne-azide conjugate. |
| Reaction Kinetics | Very fast; second-order rate constants typically range from 10 to 10,000 M⁻¹s⁻¹. | Slower than CuAAC; second-order rate constants range from approximately 0.001 to 1 M⁻¹s⁻¹, depending on the cyclooctyne. |
| Biocompatibility | The copper catalyst is cytotoxic, limiting its use in living cells and whole organisms. However, ligands like THPTA can mitigate this toxicity to some extent for cell-surface labeling.[1] | Highly biocompatible as it does not require a cytotoxic metal catalyst, making it suitable for in vivo studies. |
| Reaction Yield | Generally high yields, often exceeding 95% under optimized conditions, even with hydrophobic substrates.[2] | Yields can be variable and may be lower than CuAAC, particularly with less reactive cyclooctynes or at low concentrations. |
| Reagent Accessibility | Simple terminal alkynes and azides are readily available and cost-effective. | Strained cyclooctynes are more complex to synthesize and are therefore more expensive. |
| Side Reactions | The Cu(I)/ascorbate system can generate reactive oxygen species (ROS), potentially leading to oxidation of sensitive biomolecules.[1] | The high reactivity of some strained alkynes can lead to off-target reactions with thiols, such as those in cysteine residues. |
| Solvent Conditions | Tolerant to a wide range of solvents, including aqueous buffers. For hydrophobic molecules like this compound, co-solvents like DMSO or DMF are often necessary. | Also compatible with aqueous buffers, but the hydrophobicity of many cyclooctynes may necessitate the use of co-solvents or PEGylated derivatives for improved solubility.[3] |
Experimental Protocols
Solubilization of this compound
Due to its hydrophobic nature, this compound is sparingly soluble in aqueous buffers. For both CuAAC and SPAAC protocols, it is recommended to first prepare a stock solution in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This stock solution can then be diluted into the aqueous reaction buffer. For instance, a 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/mL for the similar tridecanoic acid.[4]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol is adapted for a typical in vitro labeling experiment.
Materials:
-
This compound
-
Azide-containing molecule (e.g., a fluorescent dye azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
Procedure:
-
Prepare Stock Solutions:
-
10 mM this compound in DMF.
-
10 mM azide-containing molecule in DMF or water.
-
100 mM CuSO₄ in water.
-
500 mM Sodium ascorbate in water (prepare fresh).
-
100 mM THPTA in water.
-
-
Reaction Setup (for a 100 µL final volume):
-
To a microcentrifuge tube, add 1 µL of 10 mM this compound stock solution (final concentration: 100 µM).
-
Add 1.5 µL of 10 mM azide stock solution (final concentration: 150 µM).
-
Add PBS to bring the volume to 90 µL.
-
Add 1 µL of 100 mM THPTA solution (final concentration: 1 mM).
-
Add 1 µL of 100 mM CuSO₄ solution (final concentration: 1 mM).
-
Vortex briefly to mix.
-
Initiate the reaction by adding 2 µL of 500 mM sodium ascorbate solution (final concentration: 10 mM).
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. For hydrophobic substrates, gentle agitation may improve the reaction efficiency.
-
-
Purification:
-
The product can be purified from excess reagents using methods appropriate for the specific application, such as solid-phase extraction, HPLC, or precipitation.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol is suitable for both in vitro and cell-based labeling experiments.
Materials:
-
This compound
-
Cyclooctyne-containing molecule (e.g., DBCO-PEG4-Azide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
Procedure:
-
Prepare Stock Solutions:
-
10 mM this compound in DMF.
-
10 mM Cyclooctyne-azide in DMF or water.
-
-
Reaction Setup (for a 100 µL final volume):
-
To a microcentrifuge tube, add 1 µL of 10 mM this compound stock solution (final concentration: 100 µM).
-
Add 1.5 µL of 10 mM cyclooctyne-azide stock solution (final concentration: 150 µM).
-
Add PBS to bring the volume to 100 µL.
-
-
Incubation:
-
Incubate the reaction at 37°C. Reaction times can vary significantly depending on the cyclooctyne's reactivity, ranging from 1 to 24 hours.
-
-
Purification:
-
Purification methods are similar to those for CuAAC and depend on the downstream application. For cell-based experiments, excess reagents can be removed by washing the cells with fresh media or PBS.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these processes, the following diagrams illustrate the experimental workflows and a potential signaling pathway involving fatty acid metabolism.
Conclusion
Both copper-catalyzed and copper-free click chemistry are powerful tools for the chemical modification of this compound. CuAAC offers rapid kinetics and high yields, making it an excellent choice for in vitro applications where the cytotoxicity of copper is not a concern. For studies in living cells or organisms, the biocompatibility of SPAAC is a clear advantage, despite its slower reaction rates and the higher cost of reagents. The provided protocols and diagrams offer a starting point for researchers to design and execute experiments for labeling and tracking this important fatty acid analog, ultimately enabling a deeper understanding of lipid biology.
References
Validating Protein Acylation: A Comparative Guide to Mass Spectrometry-Based Quantification Methods
For researchers, scientists, and drug development professionals, the accurate identification and quantification of protein acylation is critical for understanding cellular signaling, protein function, and disease pathogenesis. This guide provides an objective comparison of two prominent mass spectrometry-based methods for the analysis of protein acylation: metabolic labeling with the chemical reporter 12-Tridecynoic acid (12-TDA) and enrichment using pan-acyl-lysine antibodies.
Protein acylation, the attachment of fatty acids to proteins, is a dynamic post-translational modification (PTM) that regulates protein localization, stability, and interaction with other molecules.[1] Validating the presence and quantifying the abundance of these modifications is a key challenge in proteomics. This guide delves into the methodologies, data validation, and comparative performance of two powerful techniques, supported by experimental data to inform the selection of the most appropriate workflow for your research needs.
Comparative Analysis of Acylation Detection Methods
The choice between metabolic labeling with probes like 12-TDA and antibody-based enrichment depends on the specific research question, the biological system under investigation, and the desired depth of analysis. Metabolic labeling with alkyne-functionalized fatty acids is particularly suited for cell culture systems and for studying the dynamics of acylation, while antibody-based approaches are applicable to a broader range of sample types, including tissues.[2][3]
| Feature | Metabolic Labeling with 12-TDA/Alkyne Probes | Antibody-Based Enrichment (Pan-Acyl-Lysine) | Label-Free Quantification |
| Principle | In vivo incorporation of a bioorthogonal fatty acid analog followed by click chemistry-based enrichment of acylated proteins/peptides. | In vitro enrichment of acylated peptides from a protein digest using antibodies that recognize acylated lysine residues. | Direct comparison of the mass spectrometry signal intensities of acylated peptides between different samples. |
| Sample Type | Primarily cell culture. | Cell culture, tissues, biofluids. | Cell culture, tissues, biofluids. |
| Identified Acylated Proteins/Sites | Studies have identified hundreds to over a thousand acylated proteins in various cell lines.[4] | Large-scale studies have identified thousands of lysine acetylation sites in different organisms and tissues.[5] | The number of identified sites is highly dependent on the abundance of the modification and the sensitivity of the mass spectrometer. |
| Quantification | Relative quantification using stable isotope labeling (e.g., SILAC) in parallel with the metabolic probe. | Relative quantification can be achieved through label-free methods or by incorporating isotopic labels (e.g., TMT, iTRAQ) after enrichment. | Relative quantification based on precursor ion intensity or spectral counting.[6] |
| Strengths | - Enables pulse-chase experiments to study acylation dynamics. - High specificity for newly synthesized acylated proteins. - Can identify various types of fatty acylation depending on the probe used. | - Applicable to a wide range of sample types, including clinical tissues. - Does not require metabolic manipulation of cells. - Commercially available antibodies for various acyl-lysine modifications.[7] | - No need for expensive labels or complex labeling procedures. - Can be applied to any sample type compatible with mass spectrometry. |
| Limitations | - Limited to systems amenable to metabolic labeling. - Potential for metabolic conversion of the probe. - May not capture all endogenous acylation events, especially those with slow turnover. | - Antibody specificity and cross-reactivity can be a concern. - May have a bias towards more abundant acylated proteins. - Does not provide information on the dynamics of acylation. | - Lower precision and reproducibility compared to labeling methods.[8][9] - Can be challenging to quantify low-abundance acylated peptides. - Requires sophisticated data analysis software for alignment and normalization. |
Experimental Workflows
The following diagrams illustrate the key steps in the metabolic labeling and antibody-based enrichment workflows for the analysis of protein acylation.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling with this compound (12-TDA)
This protocol is adapted from established methods for metabolic labeling with alkyne-functionalized fatty acids.
1. Metabolic Labeling:
-
Culture mammalian cells to the desired confluency.
-
Prepare the 12-TDA labeling medium by supplementing the appropriate cell culture medium with 12-TDA. The final concentration of 12-TDA may need to be optimized for your cell line, but typically ranges from 25-100 µM.
-
Incubate the cells with the 12-TDA labeling medium for a specified period (e.g., 4-16 hours) to allow for metabolic incorporation.
2. Cell Lysis:
-
After labeling, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
3. Click Chemistry Reaction:
-
To the protein lysate, add the click chemistry reaction components in the following order: biotin-azide, a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
4. Protein Precipitation and Digestion:
-
Precipitate the proteins from the reaction mixture using a method such as chloroform/methanol precipitation.
-
Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the free cysteines with iodoacetamide (IAA).
-
Dilute the sample to reduce the urea concentration and digest the proteins with trypsin overnight at 37°C.
5. Enrichment of Biotinylated Peptides:
-
Acidify the peptide solution and desalt it using a C18 solid-phase extraction (SPE) column.
-
Incubate the desalted peptides with streptavidin-coated magnetic beads to capture the biotinylated (i.e., 12-TDA-labeled) peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched peptides from the beads.
6. LC-MS/MS Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 2: Antibody-Based Enrichment of Acyl-Lysine Peptides
This protocol outlines the general steps for immunoprecipitation of acylated peptides.
1. Sample Preparation and Protein Digestion:
-
Lyse cells or homogenize tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in the lysate.
-
Perform protein reduction, alkylation, and tryptic digestion as described in Protocol 1, step 4.
2. Immunoprecipitation of Acylated Peptides:
-
Desalt the peptide digest using a C18 SPE column.
-
Incubate the desalted peptides with a pan-acyl-lysine antibody conjugated to agarose or magnetic beads. The incubation is typically performed overnight at 4°C with gentle rotation.[1]
-
Wash the beads several times with an appropriate wash buffer to remove non-specifically bound peptides.[1]
-
Elute the enriched acylated peptides from the antibody-bead complex, often using a low-pH solution or a solution containing a competing agent.[1]
3. LC-MS/MS Analysis:
-
Desalt the eluted peptides using a C18 StageTip or similar device.
-
Analyze the enriched peptides by LC-MS/MS.
Data Validation and Interpretation
Regardless of the chosen method, rigorous data validation is essential. Key validation steps include:
-
Database Searching: Search the acquired tandem mass spectra against a relevant protein database to identify the peptide sequences. The search parameters should include the specific mass shift corresponding to the acylation modification (for label-free) or the remnant of the click chemistry tag after fragmentation.
-
False Discovery Rate (FDR) Analysis: Control the rate of false-positive identifications by applying a target-decoy database search strategy and setting an appropriate FDR threshold (typically 1%).
-
Site Localization: For each identified acylated peptide, confidently determine the specific amino acid residue that is modified. This is often achieved using algorithms that calculate a site localization probability score.
-
Bioinformatic Analysis: Perform pathway and gene ontology analysis on the identified acylated proteins to gain insights into the biological processes regulated by acylation.
By carefully considering the strengths and limitations of each approach and implementing robust experimental and data analysis workflows, researchers can confidently validate and quantify protein acylation, paving the way for new discoveries in cellular biology and drug development.
References
- 1. Systematic proteomics analysis of lysine acetylation reveals critical features of placental proteins in pregnant women with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Identification of Protein S-Acylation by IodoTMT0 Labeling and Immobilized Anti-TMT Antibody Resin Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Technologies and Challenges in Proteomic Analysis of Protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Alternative Strategy for Pan-acetyl-lysine Antibody Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylproteomics analyses reveal critical features of lysine-ε-acetylation in Arabidopsis and a role of 14-3-3 protein acetylation in alkaline response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. immunechem.com [immunechem.com]
- 8. Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Specificity of 12-Tridecynoic Acid for Protein Acylation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount for accurate experimental design and interpretation. This guide provides an objective comparison of 12-Tridecynoic acid (12-TDYA), a commonly used metabolic probe for protein acylation, with other alternatives, supported by experimental data and detailed protocols.
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein localization, stability, and function. The use of fatty acid analogs with bioorthogonal handles, such as the terminal alkyne in 12-TDYA, has revolutionized the study of these modifications. These probes are metabolically incorporated into proteins, which can then be tagged with fluorescent reporters or affinity tags via click chemistry for visualization and identification.
However, the utility of these probes is dictated by their specificity for particular types of acylation. This guide delves into the specificity of 12-TDYA, primarily considered a tool for studying N-myristoylation, and compares it to other fatty acid probes, particularly those used for S-palmitoylation.
Data Presentation: Comparing Probe Specificity
The chain length of the fatty acid probe is a key determinant of its specificity. This compound (12-TDYA), an analog of the 14-carbon myristic acid, is readily used by N-myristoyltransferases (NMTs) and is therefore a potent probe for N-myristoylation. However, due to the promiscuity of some acyltransferases and metabolic processes, 12-TDYA can also be incorporated into S-acylated (palmitoylated) proteins, leading to off-target labeling. In contrast, longer-chain fatty acid analogs, such as 17-octadecynoic acid (alk-16), a palmitic acid analog, show a higher preference for S-palmitoylation.
| Probe | Primary Target Acylation | Known Off-Targets | Typical Number of Identified Proteins (Cell-type dependent) | Reference |
| This compound (12-TDYA / alk-12) | N-Myristoylation | S-Palmitoylation, Nε-myristoylation, GPI-anchor modifications | ~100 NMT substrates identified with high confidence when combined with NMT inhibitors.[1] | [1][2] |
| 17-Octadecynoic acid (alk-16 / 17-ODYA) | S-Palmitoylation | Minimal labeling of N-myristoylated proteins. | 125 S-acylated proteins in Jurkat T cell membranes; 157 in a dendritic mouse cell line.[3][4] | [2][5] |
| Acyl-Biotin Exchange (ABE) | S-Acylation (Thioesters) | Intermediates in the ubiquitin conjugation pathway. | Highly variable, depends on enrichment efficiency and cell type. | [1][6] |
Note: The number of identified proteins can vary significantly depending on the cell type, labeling conditions, and the sensitivity of the mass spectrometry instrumentation used. The use of NMT inhibitors in conjunction with 12-TDYA labeling is a common strategy to distinguish true N-myristoylation targets from off-targets.[1]
Experimental Protocols
Accurate assessment of protein acylation requires robust experimental design. Below are detailed protocols for two common methods: metabolic labeling with click chemistry and acyl-biotin exchange (ABE).
Protocol 1: Metabolic Labeling of Acylated Proteins with 12-TDYA and Click Chemistry
This protocol describes the metabolic incorporation of 12-TDYA into cellular proteins, followed by lysis, click chemistry-mediated biotinylation, and enrichment for mass spectrometry analysis.
1. Metabolic Labeling:
-
Culture mammalian cells to ~70-80% confluency.
-
Replace the culture medium with fresh medium containing 12-TDYA (final concentration typically 25-50 µM). For competitive labeling, co-incubate with a natural fatty acid (e.g., myristic acid or palmitic acid) at a 10 to 100-fold excess.
-
Incubate cells for 4-16 hours to allow for metabolic incorporation of the fatty acid analog.
2. Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a buffer compatible with click chemistry (e.g., RIPA buffer without EDTA, supplemented with protease inhibitors). Tris-based buffers should be avoided as they can chelate copper.
-
Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.
3. Click Chemistry Reaction:
-
To 1 mg of protein lysate in a final volume of ~500 µL, add the following click chemistry reagents in order, vortexing between each addition:
-
Azide-PEG3-Biotin (final concentration 100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)
-
Copper(II) sulfate (CuSO4) (final concentration 1 mM)
-
-
Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
4. Protein Precipitation and Enrichment:
-
Precipitate the protein by adding a mixture of methanol, chloroform, and water.
-
Resuspend the protein pellet in a buffer containing SDS.
-
Enrich the biotinylated proteins using streptavidin-agarose beads. Incubate for 1-2 hours at room temperature.
-
Wash the beads extensively to remove non-specifically bound proteins.
5. On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).
-
Digest the proteins with trypsin overnight at 37°C.
-
Collect the supernatant containing the peptides and analyze by LC-MS/MS.
Protocol 2: Acyl-Biotin Exchange (ABE) for S-Acylated Proteins
ABE is an alternative method that does not rely on metabolic labeling and can be used to study endogenous S-acylation.
1. Cell Lysis and Thiol Blocking:
-
Lyse cells in a buffer containing a high concentration of a thiol-reactive reagent, such as N-ethylmaleimide (NEM) (typically 25-50 mM), to block all free cysteine residues.[7][8]
-
Incubate for 1 hour at room temperature.
-
Precipitate the proteins to remove excess NEM.
2. Thioester Cleavage:
-
Resuspend the protein pellet in a buffer containing neutral hydroxylamine (0.5-1 M) to specifically cleave the thioester bonds of S-acylated cysteines.[6]
-
Incubate for 1 hour at room temperature. A control sample without hydroxylamine should be included.
3. Biotinylation of Newly Exposed Thiols:
-
Add a thiol-reactive biotinylating reagent, such as HPDP-biotin, to label the newly exposed cysteine residues.[6]
-
Incubate for 1 hour at room temperature.
4. Enrichment and Analysis:
-
Enrich the biotinylated proteins using streptavidin-agarose beads.
-
Proceed with on-bead digestion and LC-MS/MS analysis as described in Protocol 1.
Mandatory Visualization
To aid in the conceptual understanding of the experimental workflows and the biological context of protein acylation, the following diagrams have been generated using the DOT language.
Caption: Experimental workflows for identifying acylated proteins.
Caption: Key S-palmitoylated proteins in T-cell receptor signaling.
Conclusion
The selection of a chemical probe for studying protein acylation must be guided by a clear understanding of its specificity. This compound is a valuable tool for investigating N-myristoylation, but researchers must be cognizant of its potential for off-target labeling of S-acylated proteins. For studies focused on S-palmitoylation, longer-chain fatty acid analogs like alk-16 offer greater specificity. The Acyl-Biotin Exchange method provides a robust, metabolism-independent alternative for identifying endogenously S-acylated proteins. By employing the appropriate controls and complementary methods outlined in this guide, researchers can confidently and accurately explore the complex world of protein acylation.
References
- 1. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. A Simple, Semi-Quantitative Acyl Biotin Exchange-Based Method to Detect Protein S-Palmitoylation Levels - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 12-Tridecynoic Acid vs. Radioactive Fatty Acid Probes in Cellular Research
For researchers in cellular biology, metabolism, and drug development, the precise tracking of fatty acids is paramount to understanding a myriad of physiological and pathological processes. For decades, radioactive fatty acid probes have been the gold standard for these investigations. However, the emergence of "clickable" chemical tools, such as 12-Tridecynoic acid, presents a compelling, non-radioactive alternative. This guide provides an objective comparison of these two classes of probes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.
Executive Summary
Radioactive fatty acid probes offer unparalleled sensitivity for tracing and quantifying fatty acid metabolism.[1] Conversely, this compound, a bioorthogonal fatty acid analog, allows for the versatile detection of fatty acylated proteins and lipids through click chemistry, circumventing the significant safety and handling concerns associated with radioactivity.[2] The choice between these probes hinges on the specific experimental requirements, including the need for quantitative rigor versus qualitative visualization, safety considerations, and the complexity of downstream applications.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of this compound and common radioactive fatty acid probes, such as 3H-palmitate.
| Feature | This compound | Radioactive Fatty Acid Probes (e.g., 3H-palmitate) |
| Detection Principle | Bioorthogonal "click" reaction with an azide- or alkyne-containing reporter tag (e.g., fluorophore, biotin).[2] | Detection of radioactive decay (beta emission for 3H and 14C). |
| Sensitivity | High; can be over a million times more sensitive than traditional radioactive methods.[3] | Very high; considered the gold standard for quantitative analysis.[1] |
| Specificity | High for the alkyne tag, but the fatty acid analog may exhibit slightly different metabolic processing compared to the native acid. | High, as the radiolabel is on the native fatty acid molecule. |
| Safety | Non-radioactive, posing minimal safety risks. | Radioactive, requiring specialized handling, storage, and disposal procedures to minimize exposure. |
| Versatility | Highly versatile; allows for detection by fluorescence microscopy, flow cytometry, and affinity purification for mass spectrometry.[2] | Primarily used for autoradiography, scintillation counting, and PET imaging (for positron-emitting isotopes). |
| Temporal Resolution | Well-suited for pulse-chase experiments to study dynamic processes. | Can be used for pulse-chase experiments, but may require longer exposure times for imaging. |
| Cost | The initial cost of the probe may be higher, but overall experimental costs can be lower due to the lack of radioactive waste disposal and monitoring expenses. | The cost of radiolabeled compounds and the associated safety infrastructure can be substantial. |
Key Experimental Applications and Methodologies
Both this compound and radioactive fatty acid probes are instrumental in studying protein acylation, a critical post-translational modification that governs protein localization, stability, and function.[4][5][6]
Experimental Protocol: Metabolic Labeling and Detection of Protein Palmitoylation using this compound
This protocol outlines the general steps for labeling cells with this compound and detecting palmitoylated proteins.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium
-
Lysis buffer
-
Azide- or alkyne-functionalized reporter tag (e.g., Azide-Biotin, Alkyne-Fluorophore)
-
Click chemistry reaction buffer (containing copper(I) catalyst, ligand, and reducing agent)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Preparation of this compound-BSA Complex: Dissolve this compound in a suitable solvent and complex it with fatty acid-free BSA in serum-free medium.
-
Cell Labeling: Incubate cultured cells with the this compound-BSA complex in the culture medium for a specified period (e.g., 4-16 hours).
-
Cell Lysis: Wash the cells and lyse them in a suitable lysis buffer.
-
Click Chemistry Reaction: Add the azide- or alkyne-reporter tag and the click chemistry reaction buffer to the cell lysate. Incubate to allow the covalent ligation of the reporter to the incorporated this compound.
-
Protein Analysis:
-
For Biotin Tag: Perform streptavidin-biotin affinity purification to enrich for labeled proteins, followed by SDS-PAGE and Western blotting or mass spectrometry.
-
For Fluorescent Tag: Analyze the labeled proteins directly by in-gel fluorescence or fluorescence microscopy.
-
Experimental Protocol: Metabolic Labeling and Detection of Protein Palmitoylation using 3H-Palmitic Acid
This protocol provides a general outline for the traditional radioactive labeling of palmitoylated proteins.
Materials:
-
[9,10-3H]-Palmitic acid
-
Cell culture medium
-
Lysis buffer
-
Scintillation cocktail and counter
-
SDS-PAGE and autoradiography materials
Procedure:
-
Cell Labeling: Incubate cultured cells with [3H]-Palmitic acid in the culture medium for a specified duration.
-
Cell Lysis: Wash the cells and lyse them in a suitable lysis buffer.
-
Immunoprecipitation (Optional): If studying a specific protein, perform immunoprecipitation to isolate the protein of interest.
-
SDS-PAGE: Separate the proteins in the cell lysate or immunoprecipitate by SDS-PAGE.
-
Autoradiography: Dry the gel and expose it to X-ray film or a phosphorimager screen to detect the radiolabeled proteins.
-
Quantification: Excise the protein bands of interest from the gel and quantify the radioactivity using a scintillation counter.
Visualizing the Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams were generated using the DOT language.
References
- 1. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 2. Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [app.jove.com]
- 4. Protein S-palmitoylation modification: implications in tumor and tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Recent advances in S-palmitoylation and its emerging roles in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Subcellular Localization of 12-Tridecynoic Acid-Labeled Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise subcellular localization of proteins is paramount to elucidating their function, dissecting cellular signaling pathways, and identifying novel therapeutic targets. Metabolic labeling with fatty acid analogues, such as 12-Tridecynoic acid (12-TDA), coupled with bioorthogonal click chemistry, has emerged as a powerful tool for studying protein acylation and localization. This guide provides a comprehensive comparison of methods to confirm the subcellular localization of 12-TDA-labeled proteins, supported by experimental data and detailed protocols.
This guide will objectively compare the performance of 12-TDA-based protein labeling and localization techniques with alternative methods. We will delve into the strengths and limitations of each approach, providing you with the necessary information to select the most appropriate strategy for your research needs.
Comparative Analysis of Subcellular Localization Methods
The confirmation of subcellular localization for 12-TDA-labeled proteins can be broadly approached through two primary methodologies: microscopy-based visualization and proteomics-based analysis following subcellular fractionation. Each approach offers distinct advantages and provides complementary information.
| Method Category | Specific Technique | Principle | Advantages | Disadvantages |
| Microscopy-Based Visualization | Fluorescence Microscopy (Confocal, Super-Resolution) | Metabolic labeling with 12-TDA, followed by click chemistry with a fluorescent azide probe to visualize the protein's location within the cell.[1][2] | - Direct visualization of protein localization in situ.- High spatial resolution, especially with super-resolution techniques.[2] - Compatible with live-cell imaging to study dynamic localization. | - Potential for artifacts from fixation and permeabilization. - Signal-to-noise ratio can be a limiting factor.- Does not directly identify the labeled protein. |
| Immunofluorescence (IF) | Uses specific antibodies to detect the protein of interest, which is then visualized with a fluorescently labeled secondary antibody.[3][4][5] | - High specificity for the target protein.- Widely established protocols and availability of antibodies.- Can be used to validate the localization of 12-TDA labeled proteins. | - Requires a specific and validated primary antibody.- Fixation and permeabilization can alter protein localization or mask epitopes.[6]- Not suitable for visualizing the acylated protein population directly. | |
| Fluorescent Protein (FP) Tagging (e.g., GFP) | The protein of interest is genetically fused to a fluorescent protein, allowing for direct visualization in living cells.[4][6] | - Enables live-cell imaging of protein dynamics.- No need for antibodies or chemical labeling.- High signal-to-noise ratio. | - The large FP tag can mislocalize the protein or interfere with its function.[6]- Overexpression can lead to artifacts.- Does not provide information about post-translational modifications like acylation. | |
| Proteomics-Based Analysis | Subcellular Fractionation & Western Blotting | Cells are lysed and fractionated into different organelles (e.g., nucleus, mitochondria, cytoplasm) by differential centrifugation. The presence of the 12-TDA labeled protein in each fraction is detected by click chemistry with an azide-biotin probe followed by streptavidin-HRP blotting.[7][8] | - Provides biochemical evidence of protein enrichment in specific organelles.- Relatively straightforward and widely accessible technique.- Can be used to validate microscopy findings. | - Prone to cross-contamination between fractions.- Does not provide single-cell resolution.- Labor-intensive and may not be suitable for high-throughput analysis. |
| Subcellular Fractionation & Mass Spectrometry (MS) | Similar to the Western blotting approach, but the proteins in each fraction are identified and quantified by mass spectrometry, allowing for a global analysis of the subcellular proteome.[7][9][10] | - Unbiased, proteome-wide identification and quantification of proteins in different organelles.- High sensitivity and accuracy in protein identification.- Can reveal unexpected protein localizations and translocations. | - Requires specialized equipment and expertise in proteomics data analysis.- Data analysis can be complex.- Susceptible to contamination issues during fractionation. | |
| Acyl-Biotin Exchange (ABE) | A chemical method to specifically label S-acylated proteins with biotin, which can then be detected by Western blotting or identified by mass spectrometry.[11][12] | - Detects endogenously acylated proteins without metabolic labeling.- Can be used on tissues and clinical samples.[11] | - Does not provide information on the dynamics of acylation.- Can have higher background compared to metabolic labeling.- May not distinguish between different types of fatty acylation. |
Experimental Protocols
Protocol 1: Fluorescence Microscopy of 12-TDA Labeled Proteins
This protocol outlines the general steps for visualizing 12-TDA labeled proteins in cultured cells using fluorescence microscopy.
1. Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Incubate cells in media supplemented with this compound (typically 25-100 µM) for 4-16 hours. The optimal concentration and incubation time should be determined empirically for each cell type.
2. Cell Fixation and Permeabilization:
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[13]
-
Wash cells with PBS containing 3% bovine serum albumin (BSA).
3. Click Chemistry Reaction:
-
Prepare the click reaction cocktail. A typical cocktail includes:
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (CuSO4)
-
Copper(I)-stabilizing ligand (e.g., TBTA or THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.[1][14]
-
Wash cells extensively with PBS.
4. Counterstaining and Mounting:
-
(Optional) Counterstain nuclei with DAPI or Hoechst.
-
(Optional) Stain specific organelles with organelle-specific dyes or antibodies to assess co-localization.
-
Mount coverslips on microscope slides using an anti-fade mounting medium.
5. Imaging:
-
Acquire images using a confocal or super-resolution microscope with the appropriate filter sets for the chosen fluorophore and counterstains.
Protocol 2: Subcellular Fractionation and Proteomic Analysis of 12-TDA Labeled Proteins
This protocol describes the isolation of subcellular fractions for subsequent analysis by mass spectrometry.
1. Metabolic Labeling and Cell Harvest:
-
Label cells with 12-TDA as described in Protocol 1.
-
Harvest cells by scraping or trypsinization and wash with ice-cold PBS.
2. Cell Lysis and Fractionation:
-
A variety of commercial kits and protocols are available for subcellular fractionation. A general workflow using differential centrifugation is as follows:
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Collect the supernatant (post-nuclear supernatant).
-
Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction. Further centrifugation at high speed (e.g., 100,000 x g) can be used to pellet microsomes (endoplasmic reticulum and Golgi).[7]
-
3. Protein Extraction and Quantification:
-
Lyse the pelleted fractions with an appropriate lysis buffer containing detergents (e.g., RIPA buffer).
-
Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).
4. Click Chemistry for Biotinylation:
-
To enrich for 12-TDA labeled proteins, perform a click reaction with an azide-alkyne cycloaddition reaction to attach a biotin tag.
5. Protein Digestion and Mass Spectrometry:
-
Digest the proteins from each fraction into peptides using trypsin.
-
(Optional) Enrich for biotinylated peptides using streptavidin beads.
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
-
Identify and quantify proteins in each fraction using proteomics software.
-
Determine the relative abundance of proteins across the different subcellular fractions to infer their localization.
Visualization of Workflows and Logical Relationships
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
References
- 1. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Super‐resolved highly multiplexed immunofluorescence imaging for precise protein localization and podocyte ultrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescence and fluorescent-protein tagging show high correlation for protein localization in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunofluorescence microscopy for localization of Arabidopsis chloroplast proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.cn [documents.thermofisher.cn]
- 8. youtube.com [youtube.com]
- 9. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. interchim.fr [interchim.fr]
Validating Protein Acylation: A Comparative Guide to 12-Tridecynoic Acid and Alternative Methods
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 12-Tridecynoic acid (12-TDA) with other established methods for validating the functional consequences of protein acylation. Protein acylation, the attachment of fatty acids to proteins, is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, protein trafficking, and membrane localization.[1][2][3] Understanding the functional impact of these modifications is paramount for basic research and the development of novel therapeutics.
12-TDA is a bioorthogonal chemical reporter, an analogue of a natural fatty acid that can be metabolically incorporated into proteins.[4] Its terminal alkyne group allows for the selective chemical ligation ("click chemistry") of a reporter tag, such as biotin or a fluorophore, enabling the detection, enrichment, and identification of acylated proteins.[5] While powerful for discovery, validating the functional relevance of proteins identified via 12-TDA requires orthogonal approaches. This guide outlines and compares these validation techniques, providing experimental protocols and data presentation formats to aid in experimental design.
Comparative Analysis of Validation Methodologies
The selection of a validation method depends on the specific biological question, the protein of interest, and available resources. While 12-TDA is excellent for identifying acylated candidates, methods like site-directed mutagenesis provide definitive functional insights.
| Method | Principle | Advantages | Limitations | Type of Functional Insight |
| This compound (12-TDA) Labeling | Metabolic incorporation of an alkyne-tagged fatty acid analog, followed by click chemistry for detection or enrichment.[4] | High sensitivity for detecting even low-abundance acylation events; suitable for dynamic studies of acylation turnover.[1] | Potential for off-target effects or alteration of protein function due to the analog's structure; does not directly prove the function of acylation. | Identification of candidate acylated proteins under specific conditions; allows for monitoring changes in global or protein-specific acylation. |
| Antibody-Based Methods (Western Blot/IP) | Utilizes antibodies specific to the protein of interest or, less commonly, to the acylation modification itself for detection and enrichment.[5][6] | Provides targeted validation of candidate proteins; relatively straightforward and widely accessible technique.[5] | Availability and specificity of antibodies for acylated proteins can be limited; often qualitative or semi-quantitative.[1] | Confirms the presence of acylation on a specific protein; allows for analysis of changes in acylation levels in response to stimuli. |
| Mass Spectrometry (MS) | "Bottom-up" proteomics identifies peptides and their post-translational modifications after protein digestion. "Top-down" proteomics analyzes intact proteins.[7][8] | Gold standard for identifying specific acylation sites; provides high-throughput and unbiased analysis.[6][7] | Can be challenging for hydrophobic acylated peptides; instrumentation can be expensive and requires specialized expertise.[1] | Pinpoints the exact location of acylation, which is crucial for designing functional experiments like mutagenesis. |
| Site-Directed Mutagenesis | The amino acid residue targeted for acylation (e.g., cysteine, lysine) is mutated to a residue that cannot be acylated (e.g., alanine, arginine).[5] | Provides direct evidence for the functional role of acylation at a specific site by observing the effect of its absence. | Can cause unintended consequences on protein folding, stability, or function, independent of the acylation loss.[9] | Directly assesses the necessity of acylation for protein stability, localization, enzymatic activity, or protein-protein interactions.[5] |
| Acyl-Biotin Exchange (ABE) / Acyl-Resin Assisted Capture (Acyl-RAC) | Specifically for S-acylation (on cysteine), this chemical method involves the cleavage of the thioester bond with hydroxylamine, followed by the capture of the newly freed thiol group.[10] | Does not rely on metabolic labeling, allowing for the study of endogenous acylation in tissues and frozen samples.[10] | Cannot distinguish between different types of fatty acids attached; primarily applicable to S-acylation.[10] | Validates S-acylation of target proteins and can be used to purify S-acylated proteins for identification by mass spectrometry. |
| Enzyme Inhibition Studies | Utilizes small molecule inhibitors of the acyltransferases (enzymes that add the acyl group) or deacylases (enzymes that remove it).[5] | Allows for the study of the dynamic nature of acylation and the enzymes involved. | Inhibitors may have off-target effects; requires knowledge of the specific enzymes responsible for the modification. | Reveals the functional consequences of altering the overall acylation status of a protein or the entire proteome. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for a 12-TDA labeling experiment and a Western Blot validation.
Protocol 1: Metabolic Labeling with 12-TDA and Functional Analysis
This protocol describes the labeling of cultured mammalian cells with 12-TDA to assess its impact on a functional process, such as cell migration.
Materials and Reagents:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (12-TDA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Control fatty acid (e.g., Palmitic acid)
-
Click chemistry reagents (e.g., fluorescent azide, copper (II) sulfate, reducing agent)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
Reagents for the specific functional assay (e.g., Transwell migration assay chambers)
Procedure:
-
Probe Preparation: Prepare a stock solution of 12-TDA complexed to fatty acid-free BSA in culture medium. Prepare a similar stock solution for the control fatty acid.
-
Cell Culture and Labeling: Plate cells and allow them to adhere overnight. The next day, replace the medium with the 12-TDA-containing medium or control medium. Incubate for the desired labeling period (e.g., 4-16 hours).
-
Functional Assay (Cell Migration):
-
Following metabolic labeling, detach the cells and count them.
-
Resuspend the cells in a serum-free medium.
-
Add the cell suspension to the upper chamber of a Transwell insert.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a period sufficient to allow migration (e.g., 12-24 hours).
-
Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom surface.
-
Count the migrated cells in several fields of view under a microscope.
-
-
Verification of Labeling (Optional):
-
Lyse a parallel set of labeled cells.
-
Perform a click reaction on the cell lysate with a fluorescent azide reporter.
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning to confirm the incorporation of 12-TDA.
-
Protocol 2: Validation by Immunoprecipitation and Western Blot
This protocol is used to confirm the acylation of a specific protein candidate identified through 12-TDA screening.
Materials and Reagents:
-
Cell lysates from control and stimulated/treated conditions
-
Immunoprecipitation (IP) lysis buffer
-
Antibody specific to the protein of interest
-
Protein A/G magnetic beads or agarose
-
Wash buffers
-
SDS-PAGE loading buffer
-
Primary antibody for Western Blot (can be the same as for IP)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer. Determine the protein concentration of the lysates.
-
Immunoprecipitation:
-
Incubate a portion of the lysate (e.g., 500 µg - 1 mg of total protein) with the primary antibody against the protein of interest for 2 hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads using a magnet or centrifugation.
-
Wash the beads 3-5 times with cold IP lysis buffer to remove non-specific binders.
-
-
Elution and SDS-PAGE:
-
After the final wash, resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein-antibody complexes.
-
Separate the proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (if a different one is used for detection, or if detecting a pan-acyl antibody).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein using a chemiluminescent substrate and an imaging system. An increase in signal under certain conditions can suggest an increase in the protein's acylation level, though this is often indirect.
-
Quantitative Data Summary
Presenting quantitative data in a structured format is essential for comparison. The table below shows a hypothetical example of results from a functional assay comparing the effects of 12-TDA labeling with a site-directed mutant.
Table 2: Functional Consequences of Acylation on Protein 'X' Activity
| Experimental Condition | Protein 'X' Localization (Membrane Fraction %) | Kinase Activity (U/mg) | Downstream Target Phosphorylation (Fold Change) |
| Untreated Control | 45.2 ± 3.1 | 150.4 ± 10.2 | 1.0 |
| 12-TDA Labeled | 48.1 ± 2.9 | 155.2 ± 12.5 | 1.1 |
| Control Fatty Acid | 44.8 ± 3.5 | 148.9 ± 9.8 | 0.98 |
| Protein 'X' Acylation-Deficient Mutant (Cys to Ala) | 12.5 ± 1.8 | 35.7 ± 4.1 | 0.2 |
| Acyltransferase Inhibitor | 15.1 ± 2.0 | 40.1 ± 5.5 | 0.25 |
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex biological processes and experimental designs.
Caption: Workflow for discovery and validation of protein acylation using 12-TDA.
Caption: Signaling pathway regulated by protein acylation.
References
- 1. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acylation of Proteins: The Long and the Short of it - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acylation of proteins: The long and the short of it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to Analysis Protein Acylation - Creative Proteomics [creative-proteomics.com]
- 6. Acetylation Detection of Specific Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Validation of protein acetylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomics Mass Spectrometry Workflows | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Tissue-specific consequences of tag fusions on protein expression in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of protein acylation profiles using different metabolic reporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different metabolic reporters used to profile protein acylation, a crucial post-translational modification involved in regulating a vast array of cellular processes. Understanding the nuances of these reporters is critical for designing experiments that yield accurate and insightful data into the roles of protein acylation in health and disease.
Introduction to Protein Acylation and Metabolic Reporters
Protein acylation, the attachment of an acyl group to a protein, is a fundamental regulatory mechanism impacting protein localization, stability, and interaction with other molecules.[1][2] Dysregulation of protein acylation has been implicated in numerous diseases, including cancer and neurodegenerative disorders.[2]
Metabolic reporters are powerful tools for studying protein acylation. These are synthetic analogs of natural acyl donors that contain a bioorthogonal handle, such as an alkyne or an azide group.[1] Cells can metabolically incorporate these reporters into proteins, which can then be detected and identified through bioorthogonal ligation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][3] This approach allows for the visualization and proteomic profiling of acylated proteins.[1]
Comparative Analysis of Metabolic Reporters
The choice of metabolic reporter is critical for the successful profiling of protein acylation. The two most common types of bioorthogonal handles are alkynes and azides. While both can be used effectively, alkyne-tagged reporters are often preferred in many studies as they tend to yield more specific and efficient labeling in combination with CuAAC.[1]
Here, we compare different metabolic reporters for two major types of protein acylation: S-palmitoylation and N-myristoylation.
| Reporter Type | Acyl Chain Length | Target Acylation | Key Features | Reported Efficiency/Specificity | References |
| Alkyne Reporters | |||||
| alk-12 (YnMyristate) | C12 | N-myristoylation | Most widely used reporter for N-myristoylation. Can also label S-palmitoylated and GPI-anchored proteins. | Efficiently labels N-myristoylated proteins. | [1] |
| alk-16 (YnPalmitate) | C16 | S-palmitoylation | Preferentially targets S-acylated proteins. | Robustly labels S-palmitoylated proteins, enabling proteomic profiling. | [1][4] |
| Azide Reporters | |||||
| Az-12 | C12 | N-myristoylation | Alternative to alkyne reporters for N-myristoylation. | Efficiently visualizes fatty-acylated proteins. | [5] |
| Az-15 | C15 | S-palmitoylation | Used for metabolic labeling of S-palmitoylated proteins. | Demonstrated utility in studying S-palmitoylation of specific proteins like Wnt. | [1] |
Experimental Workflow for Profiling Protein Acylation
The general workflow for profiling protein acylation using metabolic reporters involves several key steps, from metabolic labeling of cells to the identification of acylated proteins by mass spectrometry.
Figure 1. A generalized workflow for the analysis of protein acylation using metabolic reporters.
Detailed Experimental Protocols
Here are detailed protocols for key experiments in the protein acylation profiling workflow.
Protocol 1: Metabolic Labeling of Cells [6]
-
Cell Culture: Culture cells to the desired confluency in complete medium.
-
Reporter Incubation: Supplement the culture medium with the alkyne- or azide-tagged fatty acid reporter (e.g., 20 µM alk-16 for S-palmitoylation). The optimal concentration and incubation time should be determined empirically for each cell type and reporter.
-
Cell Harvest: After incubation, wash the cells with PBS and harvest by scraping or trypsinization.
-
Cell Pelleting: Centrifuge the cell suspension to obtain a cell pellet. The pellet can be stored at -80°C for later use.
Protocol 2: Click Chemistry Reaction for In-gel Fluorescence Scanning [6][7]
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 1% SDS in PBS) and sonicate to lyse the cells and shear DNA.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.
-
Reaction Cocktail Preparation: For a 50 µL reaction, prepare a cocktail containing:
-
Protein lysate (e.g., 50 µg)
-
Azide- or alkyne-tagged fluorescent probe (e.g., 20 µM final concentration)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM stock)
-
Copper(II) sulfate (CuSO4) (20 mM stock)
-
Sodium ascorbate (300 mM stock, freshly prepared)
-
-
Ligation Reaction: Add the reagents in the order listed above, vortexing briefly after each addition. The final concentrations are typically 1 mM THPTA, 0.1 mM CuSO4, and 1 mM sodium ascorbate.
-
Incubation: Incubate the reaction for 30 minutes at room temperature, protected from light.
-
Sample Preparation for SDS-PAGE: Add SDS-PAGE sample buffer to the reaction mixture and boil for 5 minutes.
-
Gel Electrophoresis and Imaging: Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.
Protocol 3: Affinity Enrichment of Acylated Proteins for Mass Spectrometry [6]
-
Click Chemistry with Biotin Tag: Perform the click chemistry reaction as described above, but replace the fluorescent probe with an azide- or alkyne-biotin tag.
-
Protein Precipitation: Precipitate the proteins to remove excess biotin tag. A common method is methanol/chloroform precipitation.
-
Resuspension: Resuspend the protein pellet in a buffer containing SDS.
-
Streptavidin Affinity Purification: Incubate the resuspended protein solution with streptavidin-agarose beads to capture the biotinylated (acylated) proteins.
-
Washing: Wash the beads extensively with high-salt and denaturing buffers to remove non-specifically bound proteins.
-
On-bead Digestion: Digest the captured proteins with a protease (e.g., trypsin) directly on the beads.
-
Peptide Elution: Elute the tryptic peptides for analysis by mass spectrometry.
Signaling Pathways Regulated by Protein Acylation
Protein acylation plays a critical role in regulating various signaling pathways. Here, we illustrate the involvement of S-palmitoylation in innate immune signaling and the role of acetylation in the MAPK signaling pathway.
S-palmitoylation in Innate Immune Signaling
S-palmitoylation is a reversible lipid modification that regulates the trafficking, localization, and function of numerous proteins involved in innate immunity.[8] For instance, the S-palmitoylation of key signaling molecules like STING and certain Toll-like receptors (TLRs) is crucial for their proper function and the activation of downstream signaling cascades.[9][10]
Figure 2. The role of S-palmitoylation in TLR and STING signaling pathways.
Acetylation in MAPK Signaling
Protein acetylation is another key post-translational modification that can modulate signaling pathways. For example, the acetylation of MAPK phosphatase-1 (MKP-1) has been shown to inhibit Toll-like receptor (TLR) signaling by enhancing its interaction with p38 MAPK, thereby dephosphorylating and inactivating it.[11][12]
Figure 3. Regulation of the MAPK signaling pathway by MKP-1 acetylation.
Conclusion
Metabolic reporters have revolutionized the study of protein acylation, providing powerful tools for the identification and quantification of acylated proteins. The choice of reporter and the experimental workflow should be carefully considered to ensure the generation of high-quality, reproducible data. This guide provides a starting point for researchers to navigate the complexities of protein acylation analysis and to design experiments that will shed further light on the critical roles of this modification in cellular function and disease.
References
- 1. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Analysis Protein Acylation - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. S-palmitoylation regulates innate immune signaling pathways: molecular mechanisms and targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein cysteine palmitoylation in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylation of mitogen-activated protein kinase phosphatase-1 inhibits Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetylation of mitogen-activated protein kinase phosphatase-1 inhibits Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 12-Tridecynoic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and personnel safety. This guide provides detailed procedures for the proper disposal of 12-Tridecynoic acid, tailored for researchers, scientists, and drug development professionals. It is crucial to treat this substance as hazardous waste, adhering to stringent disposal protocols.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be aware of its potential hazards. One safety data sheet (SDS) classifies it as harmful if swallowed, in contact with skin, or if inhaled.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[1] Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1]
In all cases of exposure, seek medical attention.[1][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂O₂ | - |
| Molecular Weight | 210.32 g/mol | - |
| Appearance | Solid | - |
| Storage Temperature | -20°C | [1] |
| Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, if inhaled) | [1] |
Note: There are conflicting safety data sheets regarding the hazardous nature of this compound. One source indicates it is not classified as hazardous.[5] However, to ensure the highest safety standards, it is recommended to handle and dispose of it as a hazardous chemical.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] The following protocol provides a general framework for its disposal as a hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Clearly label this compound waste with the words "Hazardous Waste".[6][7]
-
The label must include the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Harmful"), and the accumulation start date.[6][7]
-
Segregate this compound waste from other chemical waste streams to prevent incompatible reactions.[6][8] Specifically, store it away from strong oxidizing agents.[3][9]
Step 2: Container Management
-
Use a compatible, leak-proof container for waste collection. The original container is often a suitable option.[10]
-
Ensure the container is in good condition with a secure, tightly sealed cap.[11]
-
Do not overfill the container; leave adequate headspace to allow for expansion.[6]
Step 3: Accumulation and Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6][10]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[10]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[8]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]
-
Do not attempt to dispose of this compound down the drain or in regular trash.[7][12] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal.[9]
Step 5: Decontamination of Empty Containers
-
If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent.[11]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[11]
-
After triple-rinsing, the defaced container may be disposed of as non-hazardous waste, in accordance with institutional policies.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. nswai.org [nswai.org]
- 9. fishersci.com [fishersci.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 12-Tridecynoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 12-Tridecynoic acid in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
I. Understanding the Hazards
Conflicting information exists regarding the hazardous classification of this compound. While some Safety Data Sheets (SDS) do not classify it as hazardous, others indicate that it may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation. Therefore, a cautious approach is mandatory, and all personnel should handle this compound as potentially hazardous.
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Nitrile gloves offer good resistance to weak acids and oils. For prolonged contact or handling of larger quantities, butyl rubber gloves may provide better protection against acids. Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against incidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to minimize inhalation of any dust or aerosols. |
III. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize exposure risks and ensure procedural consistency.
-
Preparation :
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents before handling the acid.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
-
Handling :
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the solid acid, do so in a fume hood to avoid inhalation of any fine particles.
-
If creating a solution, slowly add the this compound to the solvent to avoid splashing.
-
-
Post-Handling :
-
Thoroughly clean the work area with an appropriate solvent.
-
Properly dispose of all contaminated materials as described in the disposal plan below.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Caption: A flowchart illustrating the key steps for safely handling this compound.
IV. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulations.
Waste Segregation and Collection:
-
Solid Waste : Collect unused this compound and any contaminated solid materials (e.g., weigh boats, contaminated paper towels) in a designated, labeled, and sealed waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled, and sealed waste container.
Disposal Procedure:
-
Neutralization of Acidic Waste :
-
Before disposal, acidic waste solutions should be neutralized. This process must be carried out in a fume hood while wearing appropriate PPE.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.
-
Monitor the pH of the solution using pH test strips. The target pH is between 6.0 and 8.0.
-
Be aware that neutralization can generate heat and gas; proceed with caution.
-
-
Final Disposal :
-
Once neutralized, the solution can typically be disposed of down the sanitary sewer with copious amounts of water, provided it does not contain any other hazardous materials (e.g., heavy metals).
-
Solid, non-hazardous chemical waste can often be disposed of in the regular trash, but it should be placed in a sealed container.
-
Always consult and follow your institution's specific hazardous waste disposal guidelines and local regulations.
-
Caption: A diagram outlining the process for the safe disposal of this compound waste.
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
